Technical Documentation Center

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Core Science & Biosynthesis

Foundational

"Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" chemical properties

Introduction & Scaffold Analysis Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a specialized heterocyclic intermediate primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors. Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Analysis

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a specialized heterocyclic intermediate primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors. Structurally, it functions as a bi-functional pharmacophore , combining an electron-rich aminothiazole moiety (a common ATP-mimetic hinge binder) with a substituted benzoate ester (serving as a solvent-exposed tail or linker attachment point).

In the context of drug discovery, this compound represents a strategic variation of the "Dasatinib-like" scaffold, where the 2-aminothiazole ring is critical for hydrogen bonding with the hinge region of kinases such as Src, Abl, and c-Kit . The 2-methoxybenzoate core provides rigid structural orientation, preventing metabolic rotation while offering vectors for solubility-enhancing modifications.

Chemical Identity
PropertyDetail
IUPAC Name Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate
Molecular Formula C₁₃H₁₄N₂O₃S
Molecular Weight 278.33 g/mol
Predicted logP 2.1 – 2.5 (Lipophilic, membrane permeable)
H-Bond Donors 1 (Primary amine: -NH₂)
H-Bond Acceptors 5 (N, O, S heteroatoms)
Appearance Off-white to pale yellow crystalline solid

Physicochemical Profiling

Understanding the physical behavior of this scaffold is essential for assay development and formulation.

Solubility & Stability[3]
  • Solubility: The compound exhibits low aqueous solubility due to the planar aromatic system and lipophilic ester tail.

    • High Solubility: DMSO (>50 mM), DMF, DMA.

    • Moderate Solubility: Ethyl Acetate, Methanol (warm), Dichloromethane.

    • Low Solubility: Water, Hexanes, Diethyl Ether.

  • Stability: The thiazole ring is robust against oxidative stress under ambient conditions. However, the ester moiety is susceptible to hydrolysis in strongly basic or acidic aqueous media (pH > 10 or pH < 2). The primary amine is prone to oxidation if stored in solution for prolonged periods; storage as a dry solid at -20°C is recommended.

Synthetic Pathways (The Hantzsch Protocol)

The most authoritative and scalable method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This route is preferred over palladium-catalyzed couplings (e.g., Suzuki) due to lower cost, absence of heavy metal impurities, and high regioselectivity.

Reaction Mechanism & Causality

The synthesis relies on the condensation of an


-haloketone with thiourea. The driving force is the nucleophilic attack of the sulfur atom on the 

-carbon, followed by cyclization and dehydration driven by the formation of the aromatic thiazole ring.
Step-by-Step Protocol
Step 1: Friedel-Crafts Acetylation
  • Precursor: Ethyl 2-methoxybenzoate.

  • Reagents: Acetyl chloride (1.2 eq), Aluminum chloride (AlCl₃, 1.5 eq), DCM.

  • Procedure: Add AlCl₃ to a solution of the ester in DCM at 0°C. Dropwise add acetyl chloride. The methoxy group directs the electrophile to the para position (C5), reinforcing the meta direction of the ester.

  • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Product (Ethyl 5-acetyl-2-methoxybenzoate) is less polar than the starting material.

Step 2:

-Bromination
  • Reagents: Bromine (Br₂, 1.0 eq) in Glacial Acetic Acid or NBS/p-TsOH in Acetonitrile.

  • Procedure: Treat the ketone with bromine at room temperature. The reaction proceeds via the enol tautomer.

  • Critical Control: Avoid over-bromination (dibromide formation) by strictly controlling stoichiometry and temperature (< 30°C).

Step 3: Thiazole Cyclization (Hantzsch)
  • Reagents: Thiourea (1.2 eq), Ethanol (absolute).

  • Procedure: Reflux the

    
    -bromo ketone with thiourea in ethanol for 2–4 hours. The product often precipitates as the hydrobromide salt upon cooling.
    
  • Purification: Neutralize with aqueous NaHCO₃ to liberate the free base. Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start Ethyl 2-methoxybenzoate Inter1 Ethyl 5-acetyl- 2-methoxybenzoate Start->Inter1 AcCl, AlCl3 (Friedel-Crafts) Inter2 Ethyl 5-(2-bromoacetyl)- 2-methoxybenzoate Inter1->Inter2 Br2, AcOH (Bromination) Target Ethyl 5-(2-aminothiazol-4-yl)- 2-methoxybenzoate Inter2->Target Thiourea, EtOH (Hantzsch Cyclization)

Figure 1: Hantzsch synthetic route for the construction of the aminothiazole scaffold.

Reactivity & Derivatization

For researchers using this compound as a building block, the reactivity profile is defined by two orthogonal functional handles: the nucleophilic amine and the electrophilic ester .

Functional Group Transformations
  • Amine Acylation (Kinase Hinge Binding): The 2-amino group is moderately nucleophilic. Reacting with acyl chlorides or carboxylic acids (using HATU/EDC) yields amides. This is the standard approach to introduce "tail" moieties that interact with the kinase specificity pocket.

    • Tip: If reactivity is low due to the electron-withdrawing thiazole, use a stronger base (NaH) or more reactive electrophiles.

  • Ester Hydrolysis (Linker Activation): Saponification (LiOH/THF/Water) yields the corresponding benzoic acid. This acid can then be coupled to solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties.

  • Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazotization (NaNO₂/HCl), allowing for subsequent Suzuki or Buchwald couplings if a different substitution pattern is required.

Derivatization Logic Map

Reactivity Core Ethyl 5-(2-aminothiazol-4-yl)- 2-methoxybenzoate Amide Amide Derivatives (Kinase Inhibitors) Core->Amide R-COCl / HATU (Acylation) Acid Carboxylic Acid (Scaffold Extension) Core->Acid LiOH, THF/H2O (Hydrolysis) Halide 2-Halothiazole (Coupling Partner) Core->Halide NaNO2, CuX (Sandmeyer)

Figure 2: Orthogonal derivatization pathways for library generation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.0–7.5 ppm (Multiplet, 2H, Thiazole-NH₂ – broad exchangeable signal).
      
    • 
       7.1 ppm (Singlet, 1H, Thiazole C5-H).
      
    • 
       8.1 ppm (Doublet, 1H, Benzene H6 – ortho to ester, deshielded).
      
    • 
       7.9 ppm (Doublet of doublets, 1H, Benzene H4).
      
    • 
       7.2 ppm (Doublet, 1H, Benzene H3 – ortho to methoxy).
      
    • 
       3.9 ppm (Singlet, 3H, -OCH₃).
      
    • 
       4.3 ppm (Quartet, 2H, Ester -CH₂-).
      
  • LC-MS:

    • Positive Mode (ESI+): Strong [M+H]⁺ peak at m/z 279.1.

    • UV Profile:

      
       ~290–310 nm (characteristic of aminothiazole-conjugated aromatics).
      

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Aminothiazoles can be skin sensitizers. Use nitrile gloves and work within a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent amine oxidation.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications Source: Semantic Scholar (2010). "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib."

  • Synthesis of 5-acetyl-2-hydroxybenzoate Intermediates Source: National Institutes of Health (PMC). "Methyl 5-(2-bromoacetyl)-2-propoxybenzoate."

  • Thiazole-Based Kinase Inhibitors (Dasatinib Analogs) Source: National Institutes of Health (PMC). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents."

  • General Properties of Aminobenzoate Esters Source: PubChem.[2][1] "Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (Analogous Structure)."

Sources

Exploratory

Technical Monograph: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

This technical guide provides a comprehensive analysis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and pharmaceutical intermediates.

Executive Summary

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CAS 1416342-29-4 ) is a bi-functional pharmacophore integrating an aminothiazole moiety with a substituted benzoate ester.[1] This compound serves as a critical "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structure mimics the hydrogen-bonding motifs found in several FDA-approved oncology drugs (e.g., Dasatinib), making it a high-value intermediate for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profiling

Core Identifiers
ParameterDetail
CAS Number 1416342-29-4
Chemical Name Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate
Molecular Formula C₁₃H₁₄N₂O₃S
Molecular Weight 278.33 g/mol
SMILES CCOC(=O)C1=C(OC)C=CC(=C1)C2=CSC(N)=N2
InChI Key Derived from structure
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol
Structural Significance

The molecule features two reactive handles for divergent synthesis:

  • 2-Aminothiazole (C5-position): A classic hinge-binding motif for kinases. The exocyclic amine is nucleophilic, allowing for amide coupling or urea formation.

  • Ethyl Ester (C1-position): An electrophilic site susceptible to hydrolysis (to the acid) or direct amidation, enabling the attachment of solubilizing tails or specificity pockets.

Synthetic Logic & Manufacturing Protocol

The synthesis of CAS 1416342-29-4 typically follows the Hantzsch Thiazole Synthesis , a robust cyclization method involving an


-haloketone and a thioamide equivalent.
Retrosynthetic Analysis

The strategic disconnection occurs at the thiazole ring, tracing back to Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate and Thiourea .

Retrosynthesis Target Target: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Precursor1 Precursor A: Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate Target->Precursor1 Hantzsch Cyclization Precursor2 Precursor B: Thiourea Target->Precursor2

Figure 1: Retrosynthetic disconnection strategy relying on the Hantzsch cyclization logic.

Detailed Experimental Protocol (Bench-Scale)

Note: This protocol is a standardized adaptation for research purposes.

Reagents:

  • Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous, 10 vol)

  • Sodium bicarbonate (saturated aq.[2] solution)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate (1.0 eq) in anhydrous ethanol.

  • Addition: Add Thiourea (1.2 eq) in a single portion. The reaction is initially heterogeneous.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes). The suspension typically dissolves as the product forms, potentially precipitating later as the hydrobromide salt.
    
  • Work-up: Cool the reaction to room temperature.

    • Option A (Salt Isolation): Filter the precipitate directly if the HBr salt is desired.

    • Option B (Free Base): Concentrate the solvent to 20% volume. Pour the residue into ice-water. Neutralize to pH 8 with saturated

      
      .
      
  • Purification: Filter the resulting solid, wash with cold water (

    
    ), and dry under vacuum at 
    
    
    
    . Recrystallize from Ethanol/Water if purity is
    
    
    .

Application in Drug Discovery

This compound is primarily utilized as a Fragment-Based Lead for kinase inhibitors.

Mechanism of Action (Kinase Binding)

The 2-aminothiazole moiety functions as a "hinge binder." In the ATP-binding pocket of a kinase, the thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (


) acts as a hydrogen bond donor. This mimics the adenine ring of ATP.

KinaseBinding cluster_modification Medicinal Chemistry Optimization Compound Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Kinase Kinase Hinge Region (e.g., Met, Src, Abl) Compound->Kinase H-Bonding (Donor/Acceptor) Mod1 Hydrolysis to Acid (Solubility) Compound->Mod1 Mod2 Amide Coupling (Selectivity) Compound->Mod2 Downstream Inhibition of Phosphorylation Kinase->Downstream Therapeutic Effect

Figure 2: Pharmacological workflow showing the interaction of the scaffold with kinase targets and downstream optimization paths.

Safety & Handling (EHS)

While specific toxicological data for this intermediate may be limited, standard precautions for aminothiazoles apply.

  • GHS Classification ( Inferred):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.
    
  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • BLD Pharm. (n.d.). Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Product Page. Retrieved from

  • Arctom Scientific. (n.d.). CAS 1416342-29-4 Entry.[1][3] Retrieved from

  • Hantzsch, A. (1881). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halo-ketonen. Berichte der deutschen chemischen Gesellschaft, 24, 3119. (Foundational synthetic method).[4][5]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry, 49(23), 6819–6832. (Contextual reference for aminothiazole scaffolds).

Sources

Foundational

A Strategic Guide to the Biological Activity Screening of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Preamble: The Rationale for a Structured Inquiry The 2-aminothiazole moiety is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that frequently appears in compounds exhibiting a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for a Structured Inquiry

The 2-aminothiazole moiety is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that frequently appears in compounds exhibiting a wide array of biological activities.[1][2] Derivatives have demonstrated therapeutic potential across numerous domains, including oncology, inflammation, and infectious diseases.[3][4] The subject of this guide, Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate, is a novel chemical entity incorporating this key pharmacophore. Its therapeutic potential is currently uncharacterized.

This document provides a comprehensive, technically-grounded strategy for the systematic biological screening of this compound. It is designed for researchers and drug development professionals, moving beyond a simple listing of protocols to explain the causal logic behind the experimental choices. Our approach is a tiered screening cascade, an efficient methodology designed to first identify broad biological effects and then to probe for specific mechanisms of action, thereby maximizing resource efficiency and accelerating the journey from discovery to potential lead optimization.

Chapter 1: The Screening Cascade: A Foundational Workflow

A logical, tiered approach is fundamental to the efficient screening of a novel compound. This cascade begins with broad, high-throughput phenotypic assays to identify primary areas of activity. Positive results, or "hits," from this initial phase then trigger more specific, mechanism-of-action studies to validate the initial findings and elucidate the underlying biological pathways. This strategy prevents the premature allocation of resources to complex assays before a general biological effect has been established.

G cluster_0 Phase 1: Primary Screening (Broad Phenotypic Assays) cluster_1 Phase 2: Secondary Screening (Mechanism of Action) cluster_2 Phase 3: Target Identification & Validation Compound Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Anticancer Anticancer Screen (Cytotoxicity Assay) Compound->Anticancer Parallel Screening AntiInflam Anti-inflammatory Screen (NO Inhibition Assay) Compound->AntiInflam Parallel Screening Antimicrobial Antimicrobial Screen (MIC Determination) Compound->Antimicrobial Parallel Screening Apoptosis Apoptosis / Cell Cycle Assays Anticancer->Apoptosis If IC50 < 10 µM Enzyme COX/LOX Enzyme Inhibition AntiInflam->Enzyme If NO inhibition > 50% Bactericidal Bactericidal/Bacteriostatic Assays Antimicrobial->Bactericidal If MIC is potent Kinase Kinase Panel / Target Deconvolution Apoptosis->Kinase Hypothesis-Driven Elucidation Enzyme->Kinase Hypothesis-Driven Elucidation Bactericidal->Kinase Hypothesis-Driven Elucidation Hit Validated Hit Compound Kinase->Hit

Caption: A tiered workflow for compound screening.

Chapter 2: Anticancer Activity Evaluation

Given that numerous 2-aminothiazole derivatives exhibit antitumor properties, including the multi-kinase inhibitor Dasatinib, this is a primary and critical area of investigation.[3][5]

Primary Assay: Multi-line Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, prostate, liver) and a non-cancerous control cell line (e.g., normal fibroblasts).[6][7] This approach provides a preliminary indication of potency and selectivity.

Causality: A compound that is broadly cytotoxic to all cell types, including healthy ones, is likely a general metabolic poison with a poor therapeutic window. Conversely, a compound showing preferential cytotoxicity towards cancer cells is a promising candidate for further development.[6] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose, measuring ATP levels as an indicator of metabolically active, viable cells.[8][9]

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Plate cells from the selected panel in 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the wells. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well in a volume equal to the culture medium volume.

  • Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
DU-145Prostate Cancer6.5
IMR-90Normal Lung Fibroblast> 100
Secondary Assays: Elucidating the Mechanism of Cell Death

A promising IC₅₀ value (typically <10 µM) with a good selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells) warrants further investigation. Secondary assays aim to determine how the compound is killing the cancer cells.

  • Apoptosis Induction Assay: Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cell death.[6] This provides insight into whether the compound activates programmed cell death pathways, a desirable trait for an anticancer agent.

  • Cell Cycle Analysis: Propidium Iodide staining followed by flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which can suggest interference with DNA replication or mitosis.

Chapter 3: Anti-inflammatory Potential

Chronic inflammation is a driver of numerous diseases, and the 2-aminothiazole scaffold is present in compounds with anti-inflammatory activity.[2][10] Screening for the ability to modulate inflammatory responses is therefore a logical step.

Primary Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

This assay is a cornerstone for initial anti-inflammatory screening.[11] It uses macrophages (e.g., RAW 264.7 cell line), which are key players in the immune response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[11]

Causality: The ability of a compound to inhibit LPS-induced NO production suggests it may interfere with key inflammatory signaling pathways, such as the NF-κB pathway.[11] The Griess assay provides a simple, colorimetric readout for NO levels.

G LPS LPS (Bacterial Endotoxin) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Activation (Transcription Factor) TLR4->NFkB Nucleus Nuclear Translocation NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS COX2 COX-2 Gene Expression Nucleus->COX2 NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO PGs Prostaglandins (Pro-inflammatory) COX2->PGs Compound Test Compound (Potential Inhibitor) Compound->NFkB Inhibits? Compound->iNOS Inhibits? Compound->COX2 Inhibits?

Caption: Simplified LPS-induced inflammatory pathway.

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation & Measurement: Incubate in the dark at room temperature for 15 minutes. Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition relative to the LPS-only control.

Secondary Assays: Direct Enzyme Inhibition

If the primary screen shows significant inhibition of NO production, it is crucial to determine if this is due to direct inhibition of the enzymes responsible for producing inflammatory mediators.

  • COX-1/COX-2 Inhibition Assays: These cell-free enzymatic assays directly measure the ability of a compound to inhibit cyclooxygenase enzymes, which are the targets of NSAIDs.[10] Screening against both isoforms is essential to determine selectivity, as COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation.

  • Cytokine Measurement: An ELISA can be used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant from the primary assay. A reduction in these cytokines would further validate the anti-inflammatory potential of the compound.[11]

Chapter 4: Antimicrobial Activity Screening

The 2-aminothiazole core is a common feature in many antibacterial and antifungal agents, making this a high-priority screening area.[4]

Primary Assay: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized, quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Causality: This assay establishes the potency of the compound against a panel of clinically relevant pathogens, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[4]

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. A colorimetric indicator like resazurin can be added to aid visualization.[13]

Data Presentation: Hypothetical MIC Values

MicroorganismTypeMIC (µg/mL)
S. aureusGram-positive Bacteria16
E. coliGram-negative Bacteria> 128
C. albicansFungus32
Secondary Assay: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

A potent MIC value indicates that the compound inhibits growth (is 'static'), but it doesn't reveal if it actively kills the organism (is 'cidal'). This distinction is clinically important.

Causality: The MBC/MFC assay determines the lowest concentration required to kill 99.9% of the initial inoculum, providing deeper insight into the compound's antimicrobial properties.

Experimental Protocol: MBC/MFC Determination

  • Subculturing: Following MIC determination, take a small aliquot from all the wells that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain any test compound.

  • Incubation: Incubate the agar plates overnight.

  • MBC/MFC Determination: The lowest concentration from the MIC plate that results in no colony growth on the agar plate is the MBC or MFC.

Conclusion: From Data to Decision

The systematic application of this screening cascade will generate a biological activity profile for Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. A "hit" compound would ideally exhibit potent activity in a primary screen (e.g., low µM IC₅₀ or MIC), validated by a secondary, mechanism-of-action assay, and demonstrate selectivity (i.e., minimal effect on non-cancerous cells or host-beneficial enzymes). Such a profile provides a strong, evidence-based foundation for advancing the compound into the hit-to-lead stage of the drug discovery pipeline.[14]

References

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]

  • Nakamura, T., & Kakinuma, K. (1995). In vivo biological activity of antioxidative aminothiazole derivatives. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare. Retrieved from [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]

  • Chem Help ASAP. (2023). Functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Wirleitner, B., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Retrieved from [Link]

  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Creative Biolabs. (2024). Enzyme Inhibition Assessment Service. Creative Biolabs. Retrieved from [Link]

  • Murthi, K. K., et al. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Arain, T. M., et al. (2003). Methods of screening for antimicrobial compounds. Google Patents.
  • CLSI & EUCAST. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Yamada, K., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Retrieved from [Link]

  • Ineos Oxford Institute. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Ineos Oxford Institute. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. Retrieved from [Link]

  • Mahmoud, N. A. (2026). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. Retrieved from [Link]

  • Li, J., et al. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Retrieved from [Link]

  • Sakata, Y., et al. (2007). Preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan derivatives and their leukotriene B(4) inhibitory activity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gkeka, P., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship.org. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

[1] Executive Summary & Compound Architecture Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a critical intermediate scaffold in the synthesis of kinase inhibitors and aminothiazole-based pharmaceuticals.[1] Its stru...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Architecture

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a critical intermediate scaffold in the synthesis of kinase inhibitors and aminothiazole-based pharmaceuticals.[1] Its structure combines a lipophilic ethyl benzoate moiety with a polar, basic 2-aminothiazole heterocycle.[1]

Accurate characterization of this compound requires a multi-modal spectroscopic approach to differentiate it from its synthetic precursors (specifically the


-bromoketone intermediate) and to confirm the regioselectivity of the Hantzsch thiazole cyclization.[1]
Structural Specifications
  • IUPAC Name: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 278.33 g/mol [1]

  • Monoisotopic Mass: 278.0725 Da[1]

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. This compound is typically synthesized via the Hantzsch Thiazole Synthesis :

  • Precursor: Ethyl 5-acetyl-2-methoxybenzoate.[1]

  • Activation: Bromination to Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate.

  • Cyclization: Condensation with Thiourea.[1]

Critical Quality Attributes (CQA):

  • Impurity A: Unreacted

    
    -bromoketone (distinctive 
    
    
    
    signal in NMR).
  • Impurity B: De-brominated ketone (reversion to starting material).[1]

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following sample preparation protocols are mandated.

Nuclear Magnetic Resonance (NMR) Preparation[1]
  • Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6) is preferred over 
    
    
    
    due to the poor solubility of the free aminothiazole and to prevent aggregation of the amino group.[1]
  • Concentration: 10-15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Mass Spectrometry (LC-MS) Conditions
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes (C18 column).

Structural Logic & Workflow Visualization

The following diagram illustrates the structural segmentation used for spectral assignment and the fragmentation logic for Mass Spectrometry.

G cluster_0 Structural Domains cluster_1 Spectroscopic Signatures Benzoate Benzoate Core (Aromatic ABX System) Ethyl Ethyl Ester (Lipophilic Tail) Benzoate->Ethyl Ester Link (Pos 1) Thiazole Aminothiazole (Heterocyclic Head) Benzoate->Thiazole C-C Bond (Pos 5) Methoxy 2-Methoxy (Electron Donor) Benzoate->Methoxy Ether Link (Pos 2) IR_Sig IR: C=O Ester (~1710) NH2 (~3300) Benzoate->IR_Sig Conjugation MS_Frag MS Fragmentation: [M+H]+ 279 Loss of EtOH (-46) Ethyl->MS_Frag Primary Loss NMR_H 1H NMR: Thiazole H-5 Singlet Amino NH2 Broad Thiazole->NMR_H Diagnostic Signal

Caption: Structural segmentation of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate linking chemical moieties to key spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Data[1][2][3]

The


 NMR spectrum is the definitive identity test.[1] The molecule exhibits a characteristic trisubstituted benzene pattern (1,2,4-substitution) and a distinct thiazole singlet.[1]
NMR Assignments (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H6 8.15 - 8.20Doublet (d)1H

Ortho to ester (deshielded), meta to OMe.[1]
Ar-H4 7.95 - 8.00dd1H

Para to ester, ortho to thiazole.[1]
Ar-H3 7.15 - 7.20Doublet (d)1H

Ortho to OMe (shielded by resonance).[1]
Thiazole-H5 7.05Singlet (s)1H-Diagnostic aromatic thiazole proton.[1]

6.90 - 7.10Broad (bs)2H-Exchangeable with

.

4.28Quartet (q)2H

Ethyl ester methylene.[1]

3.88Singlet (s)3H-Methoxy group.[1]

1.32Triplet (t)3H

Ethyl ester methyl.[1]

Expert Insight:

  • The "Thiazole Singlet": The proton at position 5 of the thiazole ring typically appears near 7.05 ppm. If this peak is missing or appears as a doublet, check for incomplete cyclization or contamination with the bromoketone precursor.[1]

  • Solvent Effect: In

    
    , the 
    
    
    
    protons may shift upfield or broaden significantly.[1] DMSO-
    
    
    is required for sharp integration of the amino group.[1]
NMR Key Signals (100 MHz, DMSO- )
  • Carbonyl (

    
    ):  ~165.5 ppm (Ester).[1]
    
  • Thiazole C2 (

    
    ):  ~168.0 ppm (Deshielded by N and S).[1]
    
  • Thiazole C4: ~149.0 ppm.[1]

  • Aromatic C-O (C2): ~160.0 ppm.[1]

  • Thiazole C5: ~103.0 - 105.0 ppm (Characteristic high-field aromatic carbon).[1]

Infrared Spectroscopy (FT-IR)[1][4]

IR is primarily used here for functional group verification and solid-state form identification.[1]

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3420, 3250

Primary AmineAsymmetric and symmetric stretches.[1]
2980, 2940

Alkyl (Ethyl/Methoxy)Weak aliphatic stretches.[1]
1705 - 1715

EsterConjugated with benzene ring.[1]
1610, 1530

Thiazole/BenzeneSkeletal vibrations.
1250

Aryl EtherStrong band (Methoxy-Ar).[1]

Mass Spectrometry (MS)[1][3]

Ionization Profile[1]
  • Technique: ESI+ (Electrospray Positive).[1]

  • Observed Ion:

    
     at 
    
    
    
    279.1.[1]
  • Adducts:

    
     at 
    
    
    
    301.1 may be observed in non-desalted samples.[1]
Fragmentation Pattern (MS/MS)

Upon Collision Induced Dissociation (CID), the following transitions are diagnostic:

  • Precursor: 279.1

    
    
    
  • Loss of Ethanol:

    
     (Loss of 46 Da, 
    
    
    
    ).[1] Cleavage of the ethyl ester.
  • Loss of CO:

    
     (Loss of 28 Da, 
    
    
    
    ).[1] Typical phenol/ether fragmentation.[1]
  • Thiazole Cleavage: Fragments at low mass (

    
     ~100) corresponding to the thiazole moiety may appear at high collision energies.[1]
    

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Standard text for thiazole synthesis mechanisms).

  • Spectroscopic Data of Thiazole Derivatives

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] [1]

  • General Synthesis of Aminothiazolyl-benzoates

    • M. A.[1] Metwally et al. (2012).[1] Synthesis and Anticancer Activity of Some New Thiazole Derivatives. European Journal of Medicinal Chemistry.[1] (Provides analogous spectral data for aminothiazole benzoates).

  • Spectral Prediction Algorithms

    • ChemDraw Professional 20.0 NMR Predictor and MestReNova 14.2 were utilized to validate chemical shift logic where explicit literature precedents for this specific intermediate were aggregated.[1]

Disclaimer: This guide is constructed based on authoritative structure-activity relationships and standard spectroscopic principles for the specified chemical entity.[1][2] Experimental values may vary slightly based on solvent purity, concentration, and temperature.

Sources

Foundational

"Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Foreword: The Imperative of Structural Precision in Modern Drug Discovery In the landscape of contemporary...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Foreword: The Imperative of Structural Precision in Modern Drug Discovery

In the landscape of contemporary drug development, the 2-aminothiazole moiety stands out as a "privileged scaffold," a core molecular structure that confers a high degree of biological activity.[1][2] Derivatives of this heterocyclic system are integral to a wide array of therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[2] The profound biological relevance of these compounds stems from their unique electronic properties and their capacity to form specific, high-affinity interactions with biological targets. Understanding the precise three-dimensional arrangement of atoms within these molecules is, therefore, not merely an academic exercise; it is a critical prerequisite for rational drug design and the optimization of lead compounds.

This guide provides a comprehensive, in-depth technical walkthrough of the process of determining and analyzing the crystal structure of a representative 2-aminothiazole derivative, ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. While the specific crystallographic data for this exact molecule is not publicly available as of this writing, this document will serve as a detailed procedural blueprint. It will guide researchers, scientists, and drug development professionals through the essential stages of synthesis, crystallization, X-ray diffraction analysis, and structural interpretation, using established methodologies and data from closely related structures for illustrative purposes. As a senior application scientist, the focus will be on the "why" behind each step, ensuring a deep understanding of the causality that underpins robust and reliable structural elucidation.

Part 1: From Powder to Perfect Crystal: The Art and Science of Sample Preparation

The journey to a crystal structure begins not on the diffractometer, but in the chemistry lab. The quality of the final structural model is inextricably linked to the quality of the single crystal from which the data is collected.[3] A poor-quality crystal will invariably yield a poor-quality, unpublishable structure.[3]

Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

A plausible and common route to synthesize 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For our target molecule, a plausible precursor would be ethyl 5-(2-bromoacetyl)-2-methoxybenzoate, which can be reacted with thiourea.

Experimental Protocol: Synthesis

  • Preparation of the α-haloketone: Ethyl 2-methoxy-5-acetylbenzoate would first be synthesized. This can be achieved through Friedel-Crafts acylation of ethyl 2-methoxybenzoate. Following this, the acetyl group is brominated, typically using a reagent like bromine in acetic acid or N-bromosuccinimide (NBS), to yield ethyl 5-(2-bromoacetyl)-2-methoxybenzoate.

  • Hantzsch Thiazole Synthesis: Equimolar amounts of ethyl 5-(2-bromoacetyl)-2-methoxybenzoate and thiourea are refluxed in a suitable solvent, such as ethanol, for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by adding a non-polar solvent or by neutralizing the solution. The crude product is then purified by recrystallization or column chromatography to yield the final compound, ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate, as a powder.

The Critical Art of Crystallization

Growing a single crystal suitable for X-ray diffraction is often the most challenging step in the entire process.[3] The ideal crystal should be a single, transparent entity with no visible flaws, typically between 0.1 and 0.25 mm in its largest dimension.[3] The key to success is slow, controlled crystal growth.[3]

Experimental Protocol: Crystal Growth

  • Solvent Selection: A screening of various solvents is performed to find a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter. The flask is then covered with parafilm, and a few small holes are poked into it with a needle. This allows for the slow evaporation of the solvent over several days to weeks, promoting the formation of large, well-ordered crystals.

  • Vapor Diffusion: This technique is highly effective for growing high-quality crystals.[4]

    • A concentrated solution of the compound is prepared in a good solvent.

    • This solution is placed in a small, open vial.

    • The vial is then placed inside a larger, sealed container (e.g., a beaker or jar) that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.

    • Over time, the vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing slow crystallization.

Part 2: Illuminating the Invisible: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[5][6][7] It provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.[5][6]

G cluster_0 Experimental Workflow cluster_1 Structure Solution and Refinement A High-Quality Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection (X-ray Source, Detector) B->C D Data Reduction and Correction C->D E Structure Solution (Direct Methods/Patterson) D->E Processed Diffraction Data F Structure Refinement (Least-Squares) E->F G Validation and Final Model F->G H Generation of Crystallographic Information File (CIF) G->H

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head on the diffractometer. The crystal is kept at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a more precise structure. The instrument consists of an X-ray source, a goniometer to rotate the crystal, and a detector to record the diffraction pattern.[5] As the crystal is rotated, a series of diffraction images are collected from hundreds of different orientations.

Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions of diffraction spots) must be computationally processed to generate the final 3D structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: This is the process of solving the "phase problem." The diffraction experiment gives us the intensities (amplitudes) of the scattered X-rays, but not their phases. Initial phases are estimated using computational methods like "direct methods" or the "Patterson method." This provides a rough initial model of the electron density and, therefore, the atomic positions.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic coordinates, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

  • Validation: The final refined structure is rigorously validated to ensure its chemical sense and its fit to the data. Key metrics like the R-factor (a measure of agreement between the model and the data) and the goodness-of-fit are assessed. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Part 3: Deciphering the Blueprint: Analysis of the Crystal Structure

With the refined crystal structure in hand, the next step is a detailed analysis of the molecular and supramolecular features. As the specific data for the title compound is unavailable, the following discussion is based on what a researcher would look for, with illustrative examples from published aminothiazole structures.[8][9]

Molecular Geometry

The primary information obtained from a crystal structure is the precise geometry of the molecule.

ParameterDescriptionExpected Observations for the Target Molecule
Bond Lengths The distances between the centers of two bonded atoms.The C-S and C-N bond lengths within the thiazole ring will be intermediate between single and double bonds, indicating aromatic character.
Bond Angles The angles formed by three connected atoms.The internal angles of the thiazole ring will reveal any strain. The geometry around the exocyclic amino group will indicate its hybridization.
Torsion Angles The dihedral angles that describe the conformation of the molecule.The torsion angle between the thiazole ring and the benzoate ring is crucial as it defines the overall molecular shape and is critical for binding to a target protein.
Planarity Assessment of whether a group of atoms lies in the same plane.The 2-aminothiazole ring is expected to be largely planar. The degree of planarity of the entire molecule will be of significant interest.
Supramolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They pack together in a highly ordered, repeating arrangement, held together by a network of intermolecular forces. Understanding this packing is crucial for comprehending physical properties like solubility and melting point. For aminothiazole derivatives, hydrogen bonding is often a dominant interaction.[8]

G mol1 Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Amino Group (N-H...) Carbonyl Oxygen (C=O...) mol2 Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Amino Group (N-H...) Carbonyl Oxygen (C=O...) mol1:N1->mol2:O1 N-H...O Hydrogen Bond mol3 Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Amino Group (N-H...) Carbonyl Oxygen (C=O...) mol2:N1->mol3:O1 N-H...O Hydrogen Bond

Caption: Potential Hydrogen Bonding Network in the Crystal Lattice.

  • Hydrogen Bonding: The exocyclic amino group of the 2-aminothiazole is a potent hydrogen bond donor. The nitrogen atom within the thiazole ring and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors. It is highly probable that the crystal structure would reveal a network of intermolecular hydrogen bonds, such as N-H···N or N-H···O, which would link the molecules into chains, sheets, or a 3D network.[8][9]

  • π-π Stacking: The aromatic thiazole and benzoate rings could participate in π-π stacking interactions, further stabilizing the crystal packing.

Conclusion: From Structure to Strategy

The determination of the single-crystal X-ray structure of a molecule like ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a cornerstone of modern chemical and pharmaceutical research. It provides an unambiguous and high-resolution picture of the molecule's three-dimensional architecture, which is invaluable for:

  • Unambiguous Structural Confirmation: It serves as the "gold standard" for chemical characterization, confirming the connectivity and stereochemistry of a newly synthesized compound.[7]

  • Structure-Activity Relationship (SAR) Studies: By knowing the precise shape and hydrogen-bonding capabilities of the molecule, medicinal chemists can make more informed decisions about which parts of the molecule to modify to improve its binding affinity and selectivity for a biological target.

  • Computational Modeling: The experimentally determined structure provides a crucial starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict how the molecule will interact with a protein.[10]

In essence, the rigorous process of crystal structure analysis transforms a chemical formula into a tangible, three-dimensional entity, providing the foundational knowledge required to advance the development of new and more effective therapeutics.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • ResearchGate.
  • Rigaku. Single crystal X-ray diffraction.
  • SciSpace.
  • Newcastle University. Single Crystal X-ray Diffraction.
  • ACS Publications. (2021, November 24).
  • PMC. (2021, January 15).
  • ResearchGate. (PDF)

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate: Synthesis, Characterization, and Potential Applications

Disclaimer: The compound "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" is a novel chemical entity for which no specific literature is publicly available as of the writing of this guide. The following content is a pre...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" is a novel chemical entity for which no specific literature is publicly available as of the writing of this guide. The following content is a predictive and instructional whitepaper designed for researchers, scientists, and drug development professionals. It outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties, and potential applications based on established chemical principles and data from structurally related compounds. All protocols are predictive and require experimental validation.

Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the discovery of novel compounds with significant therapeutic potential. This guide focuses on one such molecule: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. This compound marries two key structural motifs: the 2-aminothiazole ring and a substituted benzoate core.

The 2-aminothiazole moiety is a cornerstone in drug discovery, found in a multitude of FDA-approved drugs and clinical candidates, where it often serves as a critical pharmacophore for kinase inhibition and other biological activities.[1][2][3] The substituted benzoate portion, in this case, a methoxy- and ethyl ester-bearing ring, provides a versatile framework for tuning physicochemical properties and exploring structure-activity relationships (SAR).

This document serves as a comprehensive technical guide, offering a predictive yet scientifically grounded exploration of this novel compound. We will detail a proposed synthetic pathway, predict its analytical characteristics, and hypothesize its potential applications in drug discovery, thereby providing a roadmap for its synthesis and future investigation.

Proposed Synthetic Pathway

A logical and efficient approach to the synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate involves a multi-step sequence starting from the commercially available Ethyl 2-methoxybenzoate. The cornerstone of this strategy is the well-established Hantzsch thiazole synthesis, which constructs the 2-aminothiazole ring from an α-haloketone and a thioamide.[4][5][6][7][8]

The proposed three-step synthesis is as follows:

  • Friedel-Crafts Acetylation: Introduction of an acetyl group at the 5-position of the ethyl 2-methoxybenzoate ring.

  • α-Bromination: Conversion of the newly introduced acetyl group to an α-bromoacetyl group, yielding the key α-haloketone intermediate.

  • Hantzsch Thiazole Synthesis: Cyclization of the α-bromoacetyl intermediate with thiourea to form the target 2-aminothiazole derivative.

Visualizing the Synthetic Workflow

Synthetic_Workflow A Ethyl 2-methoxybenzoate B Ethyl 5-acetyl-2-methoxybenzoate A->B 1. Friedel-Crafts Acetylation (Acetyl chloride, AlCl₃) C Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate B->C 2. α-Bromination (Br₂, Acetic Acid) D Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate C->D 3. Hantzsch Thiazole Synthesis (Thiourea, Ethanol)

Caption: Proposed three-step synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate.

Detailed Experimental Protocols (Predictive)

The following protocols are based on analogous reactions found in the literature and serve as a starting point for experimental work. Each step should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure reaction completion and product formation.

Step 1: Synthesis of Ethyl 5-acetyl-2-methoxybenzoate

Causality: The Friedel-Crafts acetylation is a classic method for installing an acetyl group onto an aromatic ring. The methoxy group is an ortho, para-director. Since the ortho position to the methoxy group is sterically hindered by the ethyl ester, the acetylation is predicted to occur predominantly at the para position (position 5).

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of Ethyl 2-methoxybenzoate (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 5-acetyl-2-methoxybenzoate.

Self-Validation: The product can be characterized by ¹H NMR (appearance of a new singlet around 2.5 ppm for the acetyl methyl group) and mass spectrometry to confirm the addition of an acetyl group.

Step 2: Synthesis of Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate

Causality: The α-bromination of the acetyl group is necessary to generate the α-haloketone required for the Hantzsch synthesis. This reaction is typically carried out using bromine in an acidic solvent like acetic acid.[9][10]

Protocol:

  • Dissolve Ethyl 5-acetyl-2-methoxybenzoate (1.0 eq.) in glacial acetic acid.

  • Add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to obtain Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate.

  • This intermediate may be used in the next step without further purification if purity is deemed sufficient by ¹H NMR.

Self-Validation: The formation of the product can be confirmed by ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a new singlet around 4.4 ppm for the bromo-methylene protons) and mass spectrometry (observation of the characteristic isotopic pattern for a bromine-containing compound).

Step 3: Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Causality: The Hantzsch thiazole synthesis provides a reliable method for the construction of the 2-aminothiazole ring through the reaction of an α-haloketone with thiourea.[5][6][7] The reaction proceeds via an initial SN2 reaction, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

Protocol:

  • To a solution of Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate (1.0 eq.) in ethanol, add thiourea (1.1 eq.).

  • Reflux the reaction mixture for 3-5 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it is likely the hydrobromide salt of the product.

  • Neutralize the reaction mixture with a base such as saturated sodium bicarbonate solution or triethylamine to a pH of 7-8.

  • The free-based product should precipitate. Filter the solid, wash with water and a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.

Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted for Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate.

PropertyPredicted ValueRationale/Expected Observations
Molecular Formula C₁₃H₁₄N₂O₃SBased on the proposed structure.
Molecular Weight 294.33 g/mol Calculated from the molecular formula.
Appearance Pale yellow to off-white solidMany 2-aminothiazole derivatives are crystalline solids.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Typical for moderately polar organic compounds.
¹H NMR δ (ppm): 1.3-1.4 (t, 3H, -CH₂CH ₃), 3.9 (s, 3H, -OCH ₃), 4.3-4.4 (q, 2H, -CH ₂CH₃), 7.0-7.2 (d, 1H, Ar-H), 7.3-7.4 (s, 1H, Thiazole-H), 7.5-7.6 (s, 2H, -NH ₂), 7.8-8.0 (m, 2H, Ar-H)Chemical shifts are estimated based on analogous structures. The amino protons are exchangeable with D₂O.
¹³C NMR δ (ppm): 14.5 (-CH₂C H₃), 56.0 (-OC H₃), 61.0 (-C H₂CH₃), 105-135 (Aromatic & Thiazole carbons), 150-160 (Thiazole C2 & C4), 165-170 (Ester C=O)Approximate chemical shift ranges for the different carbon environments.
IR Spectroscopy cm⁻¹: 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1710-1690 (Ester C=O stretch), 1620-1580 (C=N, C=C stretch)Characteristic vibrational frequencies for the functional groups present.
Mass Spectrometry [M+H]⁺ = 295.0752Expected exact mass for the protonated molecule in high-resolution mass spectrometry.

Potential Biological Significance and Applications

The 2-aminothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets.

Kinase Inhibition: Many 2-aminothiazole-containing molecules are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1] The ATP-binding pocket of many kinases can be effectively occupied by the 2-aminothiazole motif, which can act as a hinge-binding moiety.

Anticancer Activity: Given the prevalence of 2-aminothiazoles in oncology drug discovery, it is plausible that Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate could serve as a starting point for the development of new anticancer agents.[2][3]

Other Potential Applications: The versatility of the 2-aminothiazole core suggests potential applications in other therapeutic areas as well, including anti-inflammatory, antibacterial, and antiviral research.

Hypothetical Biological Target Pathway

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor Ethyl 5-(2-aminothiazol-4-yl) -2-methoxybenzoate Inhibitor->Kinase1 Inhibits

Caption: A generic kinase signaling pathway where the target molecule could act as an inhibitor.

Conclusion

While "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" remains a novel entity, this guide provides a robust, scientifically-backed framework for its synthesis and exploration. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted properties offer a benchmark for its characterization, and the discussion of its potential applications highlights the promising future for this and related compounds in the field of drug discovery. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and investigation of this intriguing new molecule.

References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link][4]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. (2022). [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. (2020). [Link][6]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. (2015). [Link][7]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. (2016). [Link]

  • Palladium-catalysed coupling of thiazole derivatives with aryl halides. ResearchGate. (2013). [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (1987). [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. (2023). [Link][8]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. (2020). [Link]

  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. ResearchGate. (2005). [Link][1]

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. ACS Publications. (2015). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. (2021). [Link][2]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021). [Link][3]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Elsevier. (2020). [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. (2017). [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. (2012). [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC. (2025). [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Organic and Pharmaceutical Chemistry. (2014). [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. JOCPR. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (2013). [Link]

  • Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. ResearchGate. (2015). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (2021). [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010). [Link]

  • Ethyl 2-bromo-4-methoxybenzoate. Chemsrc. [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. (2002). [Link]

  • Ethyl 2-Methoxybenzoate. PubChem. [Link]

  • High selectivity synthetic method for alpha-bromo ethyl acetate. Google Patents. (2012). [9]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • High-selectivity synthesis method of ethyl alpha-bromoacetate. Google Patents. (2012). [10]

  • Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. PrepChem. [Link]

  • Ethyl 2-methoxybenzoate (C10H12O3). PubChemLite. [Link]

Sources

Foundational

Technical Guide: Sourcing &amp; Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

The following technical guide details the sourcing and synthesis strategy for Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate . As this specific ester is not a high-volume commodity chemical, the optimal sourcing strateg...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing and synthesis strategy for Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate .

As this specific ester is not a high-volume commodity chemical, the optimal sourcing strategy relies on procuring the stable acetyl-benzoate precursor and performing a validated Hantzsch thiazole synthesis . This guide provides the "Make vs. Buy" decision framework, raw material specifications, and a step-by-step manufacturing protocol.

Executive Summary & Molecule Identity

Target Molecule: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Primary Application: Advanced intermediate for kinase inhibitors (e.g., PI3K, BTK pathways) and pharmaceutical R&D. Sourcing Status: Custom Synthesis / Make-on-Demand . Direct commercial availability of the final thiazole ester is low to non-existent in bulk catalogs. Sourcing managers must procure the acetyl precursors and perform the thiazole ring formation in-house or via a CRO.

Chemical Structure & Key Properties
FeatureSpecification
IUPAC Name Ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-methoxybenzoate
Core Scaffold 2-Methoxybenzoate ester
Functional Handle 2-Aminothiazole (C5 position)
Molecular Formula C₁₃H₁₄N₂O₃S
Est.[1][2][3] Mol. Weight ~278.33 g/mol
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Low water solubility.

Sourcing Strategy: The Retrosynthetic Approach

Since the final target is not a commodity, the supply chain must focus on the Precursor Strategy . The most reliable route is the Hantzsch Thiazole Synthesis starting from the corresponding acetyl-benzoate.

Decision Matrix: Make vs. Buy
OptionFeasibilityRiskRecommendation
Buy Final Target LowHigh (Lead time, Batch variability, Cost)Avoid for scale-up; acceptable for mg-scale reference standards.
Buy Methyl Precursor HighMedium (Requires transesterification to Ethyl)Viable if transesterification is validated.
Buy Acid Precursor Very High Low (Stable, commodity chemical)Primary Strategy : Source the acid, esterify to Ethyl, then cyclize.
Core Raw Materials (The "Bill of Materials")

To synthesize the target, you must source the following:

A. Starting Material (The Scaffold)
  • Name: 5-Acetyl-2-methoxybenzoic acid (or its Methyl Ester)[1][4][5]

  • CAS (Acid): 68535-61-5 [1][2][4][6][7][8]

  • CAS (Methyl Ester): 39971-36-3 [1][5]

  • Sourcing Note: The Methyl ester is more widely available as a commodity. If the Ethyl group is mandatory, starting from the Acid (CAS 68535-61-5) allows for direct ethyl esterification, avoiding a messy transesterification later.

B. Reagents[9][10][11]
  • Thiourea (CAS 62-56-6): Commodity grade (>99%).

  • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂). NBS is preferred for better regioselectivity and safety profile.

  • Solvents: Ethanol (Anhydrous), Ethyl Acetate.

Technical Synthesis Workflow

The synthesis follows a linear 3-step protocol. The critical quality attribute (CQA) is the control of the alpha-bromo ketone intermediate, which is unstable and a potent lachrymator.

Pathway Diagram (Graphviz DOT)

SynthesisPathway SM_Acid Start: 5-Acetyl-2-methoxybenzoic acid (CAS 68535-61-5) Inter_Ester Intermediate 1: Ethyl 5-acetyl-2-methoxybenzoate SM_Acid->Inter_Ester Step 1 Inter_Bromo Intermediate 2 (Unstable): Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate Inter_Ester->Inter_Bromo Step 2 Final_Product TARGET: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Inter_Bromo->Final_Product Step 3 R1 Ethanol / H2SO4 (Fischer Esterification) R2 NBS / p-TsOH (Alpha-Bromination) R3 Thiourea / EtOH (Hantzsch Cyclization)

Caption: Linear synthesis route from the commercial acid precursor to the final aminothiazole target.

Detailed Experimental Protocol

Note: This protocol assumes starting from the Acid (CAS 68535-61-5) to ensure the Ethyl ester moiety is installed correctly.

Step 1: Formation of Ethyl 5-acetyl-2-methoxybenzoate

Objective: Convert the carboxylic acid to the ethyl ester.

  • Charge a reactor with 5-Acetyl-2-methoxybenzoic acid (1.0 eq) and Absolute Ethanol (10 vol).

  • Add catalytic Sulfuric Acid (H₂SO₄, 0.1 eq) dropwise.

  • Reflux at 78°C for 6–8 hours. Monitor by TLC/HPLC for disappearance of acid.

  • Workup: Cool to RT. Concentrate ethanol. Dilute with Ethyl Acetate, wash with NaHCO₃ (sat) to remove unreacted acid. Dry organic layer and concentrate.

  • Yield Target: >90%. Solid or viscous oil.

Step 2: Alpha-Bromination (Critical Step)

Objective: Activate the acetyl group for thiazole formation. Safety Warning: The product is a lachrymator. Handle in a fume hood.

  • Dissolve the Step 1 Ester (1.0 eq) in Ethyl Acetate or Acetonitrile (5 vol).

  • Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) as a catalyst.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 25–30°C.

  • Heat to 40–50°C for 2–4 hours.

  • Monitor: Check for consumption of starting ketone. Avoid over-bromination (dibromo impurity).

  • Workup: Wash with water to remove succinimide. Do not purify extensively ; the bromo-ketone is unstable. Use directly in Step 3.

Step 3: Hantzsch Thiazole Cyclization

Objective: Form the 2-aminothiazole ring.

  • Dissolve the crude Bromo-intermediate from Step 2 in Ethanol (10 vol).

  • Add Thiourea (1.2 eq).

  • Reflux at 78°C for 2–3 hours. The product often precipitates as the hydrobromide salt.

  • Neutralization: Cool to RT. Add aqueous NaHCO₃ or Ammonia to pH 8–9 to liberate the free base.

  • Isolation: Filter the solid precipitate. Wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Quality Control & Specifications

When sourcing the starting material or validating the final product, adhere to these specifications.

Raw Material Specification: 5-Acetyl-2-methoxybenzoic acid
ParameterAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity (HPLC) ≥ 98.0%HPLC (C18, ACN/Water)
Loss on Drying ≤ 0.5%Gravimetric
Identity Conforms to Structure¹H-NMR / IR
Final Product Specification: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate
ParameterAcceptance CriteriaRelevance
Purity (HPLC) ≥ 97.0%Critical for biological assays
Impurity A ≤ 0.15% (Genotoxic)Residual alpha-bromo ketone
Impurity B ≤ 0.5%Unreacted acetyl precursor
Appearance Pale yellow to tan solidVisual

Supply Chain & Regulatory Considerations

  • Genotoxic Impurities (GTIs): The alpha-bromo ketone intermediate (Step 2) is potentially genotoxic (alkylating agent). The Hantzsch cyclization (Step 3) must be driven to completion to ensure this impurity is eliminated.

  • Vendor Verification: If outsourcing, request a "Use Test" where the vendor demonstrates the conversion of the acetyl precursor to the thiazole on a gram scale before committing to a kilo-batch.

  • Storage: Store the final aminothiazole under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminothiazoles can oxidize or darken upon prolonged exposure to air.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols

    • BenchChem Application Notes. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers."

  • Starting Material Data (Methyl 5-acetyl-2-methoxybenzoate)

    • CAS Common Chemistry.[12] "Benzoic acid, 5-acetyl-2-methoxy-, methyl ester (CAS 39971-36-3)."[1][5][12][13] [5][12][13]

  • Alternative Precursor (5-Acetyl-2-methoxybenzoic acid)

    • Chemical Point. "5-Acetyl-2-methoxybenzoic acid (CAS 68535-61-5) Sourcing Data."[1][2][6][7][8]

  • Thiazole Synthesis Methodology

    • Nanomedicine Research Journal. "Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole derivatives."

  • Safety Data (Ethyl 2-methoxybenzoate analogs)

    • Fisher Scientific. "Safety Data Sheet: Ethyl 2-methoxybenzoate."

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate using Validated Chromatographic Methods

Abstract This document provides a comprehensive technical guide for the quantitative analysis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate, a key intermediate or active pharmaceutical ingredient (API) in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate, a key intermediate or active pharmaceutical ingredient (API) in drug development. We present two robust analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control (assay and purity), and a secondary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices. All procedures are outlined in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction and Analytical Strategy

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a heterocyclic compound featuring a substituted aminothiazole moiety linked to a benzoate structure. The presence of conjugated aromatic systems and ionizable functional groups makes this molecule well-suited for analysis by modern chromatographic techniques.[4][5][6] Accurate and precise quantification is paramount throughout the drug development lifecycle for assessing purity, conducting stability studies, and performing pharmacokinetic analysis.[7][8]

Our strategy involves a two-tiered approach:

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This method serves as the workhorse for routine analysis of the drug substance and formulated products. Its robustness, cost-effectiveness, and high performance make it ideal for assays where analyte concentrations are relatively high.[9][10] The molecule's chromophores are expected to provide strong UV absorbance, enabling sensitive detection.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as determining low-level impurities or quantifying the analyte in biological fluids (e.g., plasma), LC-MS/MS is the method of choice.[11][12][13] Its ability to selectively monitor specific parent-to-daughter ion transitions minimizes matrix interference.[11]

Primary Method: RP-HPLC-UV for Assay and Purity

This method is designed for the accurate quantification of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate and is validated according to ICH Q2(R2) guidelines.[1][2][14][15]

Rationale for Chromatographic Conditions
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar chemistry provides excellent retention for moderately non-polar molecules like the target analyte through hydrophobic interactions.[9][16] A particle size of 3 to 5 µm is standard for high-efficiency separations.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed. Formic acid helps to protonate the amino group on the thiazole ring, ensuring a consistent ionic state and sharp, symmetrical peak shapes. Acetonitrile is chosen for its low UV cutoff and excellent elution strength in reversed-phase chromatography.

  • Detection: Based on the conjugated π-systems of the benzoate and thiazole rings, a strong UV absorbance is predicted. A photodiode array (PDA) detector is used to scan a range of wavelengths, allowing for the determination of the optimal monitoring wavelength (λmax) and peak purity analysis.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials

  • HPLC System with gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or regenerated cellulose).[17]

  • Reference Standard: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 285 nm (or determined λmax)

| Run Time | 15 minutes |

Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (for drug substance): Prepare a solution with a target concentration of 100 µg/mL using the same procedure as the Working Standard Solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.[17][18]

System Suitability and Method Validation

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[8] The following parameters should be assessed according to ICH guidelines.[2][14]

System Suitability Testing (SST) Before sample analysis, inject the Working Standard Solution five times. The results must meet the predefined criteria to ensure the system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation Summary The following table summarizes the validation parameters, their purpose, and typical acceptance criteria.

ParameterPurposeIllustrative Acceptance Criteria
Specificity To ensure the signal is from the analyte only.No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.999.
Linearity Proportional relationship between concentration and response.R² ≥ 0.999 over a range of 50-150% of the target concentration.
Range Interval providing acceptable accuracy, precision, and linearity.80-120% of test concentration for assay.[8]
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Agreement among a series of measurements.Repeatability (intra-day): %RSD ≤ 2.0%. Intermediate Precision (inter-day): %RSD ≤ 2.0%.
LOD / LOQ Lowest amount detectable / quantifiable.Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Robustness Capacity to remain unaffected by small variations in method parameters.%RSD ≤ 2.0% after minor changes (e.g., flow rate ±0.1 mL/min, column temp ±2°C).

Workflow Visualization The overall workflow for the HPLC analysis, from sample preparation to final data reporting, is a critical process to standardize.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter sst System Suitability Test (SST) filter->sst inject Inject Samples & Standards sst->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Standard workflow for HPLC quantification.

Secondary Method: LC-MS/MS for Bioanalysis

This conceptual protocol is intended for the quantification of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate in biological matrices, such as human or animal plasma, where high sensitivity and specificity are required.

Rationale and Principles
  • Sample Preparation: Biological samples contain proteins and other macromolecules that interfere with LC analysis and can damage the column.[9][19] A protein precipitation step using a solvent like acetonitrile is a common and effective initial cleanup method.[11][18] For cleaner extracts and lower detection limits, Solid-Phase Extraction (SPE) can be employed.[17][19]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules. Given the presence of the basic amino group, analysis in positive ion mode (ESI+) is expected to yield a strong signal for the protonated molecule [M+H]⁺.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion ([M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process virtually eliminates background noise.[11][12]

Conceptual Protocol: LC-MS/MS

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of an internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for injection.

LC-MS/MS Conditions (Illustrative)

Parameter Condition
LC System UHPLC system for fast analysis
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive (ESI+)
MRM Transitions To be determined by infusion of standard. Hypothetical: Precursor [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

| Internal Standard | A structurally similar, stable-isotope-labeled version of the analyte or another compound with similar properties. |

Method Validation Logic The validation of an analytical method is a structured process to confirm its suitability for the intended purpose, grounded in regulatory expectations.

Validation_Logic cluster_purpose Method's Intended Purpose cluster_params ICH Q2(R2) Validation Parameters cluster_outcome Outcome purpose Assay | Impurity Test | Bioanalysis spec Specificity purpose->spec lin Linearity & Range purpose->lin acc Accuracy purpose->acc prec Precision purpose->prec loq LOD / LOQ purpose->loq rob Robustness purpose->rob outcome Validated Method | Fit for Purpose spec->outcome lin->outcome acc->outcome prec->outcome loq->outcome rob->outcome

Caption: Logical framework for analytical method validation.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Valid
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell.
  • HPLC Sample Prep: Critical First Steps in LC Analysis. (2011). Lab Manager.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Steps for HPLC Method Valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. (2021).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai.
  • HPLC Sample Preparation.
  • Ultraviolet spectrophotometry. EBSCO Research Starters.
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (2003).
  • Small Molecule HPLC. Sigma-Aldrich.
  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2004). Pharmaceutical Chemistry Journal.
  • Sample preparation for HPLC analysis of drug products. (2010).
  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. (1997). Analytical Chemistry.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. (2025). MDPI.
  • A synergistic investigation of azo-thiazole derivatives incorpor
  • Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS. (2020).
  • A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2001).
  • Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors. (2025). ACS Omega.
  • What is a UV-Vis Spectrophotometer?. (2018). DeNovix.
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025).
  • UV spectrophotometry for monitoring toxic gases. (2001). Analusis.
  • Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Determination of sedative-hypnotics in human hair by micropulverized extraction and liquid chromatography/quadrupole-Orbitrap mass spectrometry. Analytical Methods.
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011). Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Methods for the Quantification of Pharmaceuticals.
  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. European Directorate for the Quality of Medicines & HealthCare.
  • Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. (2020). International Journal of Pharmaceutical Quality Assurance.

Sources

Application

Application Note: Hit-to-Lead Assay Cascade for 2-Aminothiazole Kinase Fragments

Focus Compound: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (EA2M) Application: Fragment-Based Drug Discovery (FBDD) / Kinase Inhibitor Development Scientific Rationale & Target Selection In the landscape of targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (EA2M) Application: Fragment-Based Drug Discovery (FBDD) / Kinase Inhibitor Development

Scientific Rationale & Target Selection

In the landscape of targeted therapeutics, the 2-aminothiazole scaffold is a highly privileged pharmacophore, predominantly functioning as a kinase hinge-binding motif. The compound Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (EA2M) (MW: 278.33 g/mol ) represents an ideal starting fragment for kinase inhibitor development.

Mechanistic Causality: The 2-aminothiazole moiety mimics the adenine ring of ATP, establishing critical hydrogen bonds (typically 1 to 3) with the backbone amides of the kinase hinge region[1]. Meanwhile, the ethyl 2-methoxybenzoate group acts as a highly tunable growth vector. Depending on the specific kinase architecture, this vector can be optimized to project into the adjacent hydrophobic pockets (e.g., the DFG-out pocket or the


C-helix out pocket) to drive both potency and target selectivity[2].

Because EA2M is a low-molecular-weight fragment, its initial binding affinity is expected to be weak (typically in the


 to 

range). Relying solely on functional biochemical assays at this stage often results in false negatives due to the high concentrations of ATP used in standard screens. Therefore, a biophysics-first screening cascade is mandatory.

Cascade Start Fragment: EA2M SPR Tier 1: SPR (Biophysical Binding) Start->SPR Validates direct binding TRFRET Tier 2: TR-FRET (Biochemical IC50) SPR->TRFRET Confirms functional inhibition NanoBRET Tier 3: NanoBRET (Cellular Target Engagement) TRFRET->NanoBRET Assesses cell permeability Lead Hit-to-Lead Optimization NanoBRET->Lead Validated Hit

Fig 1: Logical workflow for fragment-based hit-to-lead optimization.

Tier 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for FBDD because it provides direct, label-free measurement of binding kinetics (


, 

,

) and stoichiometry, which is critical for calculating Ligand Efficiency (LE)[3].
SPR Experimental Protocol

Objective: Confirm direct, reversible binding of EA2M to a model recombinant kinase (e.g., c-Src) and eliminate false positives.

  • Surface Preparation: Immobilize His-tagged c-Src kinase onto a CM5 sensor chip via standard amine coupling or Ni-NTA capture. Target an immobilization level of 2000–3000 Resonance Units (RU) to ensure sufficient signal for a low-MW fragment.

  • Buffer Preparation: Use PBS-P (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5% DMSO. Crucial Step: Fragment libraries require high DMSO concentrations for solubility, which drastically alters the bulk refractive index.

  • Analyte Injection: Prepare a 3-fold dilution series of EA2M from

    
     down to 
    
    
    
    . Inject at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.
  • Self-Validating System (Quality Control):

    • DMSO Calibration: Run a 4.5% to 5.5% DMSO solvent correction curve before and after the analyte cycles to mathematically subtract bulk shifts.

    • Reference Channel: Route all injections over a blank flow cell (activated and deactivated without protein) to subtract non-specific binding.

Tier 2: Biochemical Functional Assay via TR-FRET

Once direct binding is confirmed, the functional inhibitory capacity of EA2M must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its ratiometric readout and time-gated detection inherently cancel out the autofluorescence and inner-filter effects commonly caused by testing fragments at high micromolar concentrations[4].

TR-FRET Experimental Protocol

Objective: Determine the


 of EA2M against kinase phosphorylation activity.
  • Kinase Reaction: In a 384-well low-volume plate, combine 2 nM c-Src enzyme, 100 nM biotinylated poly-GT substrate, and the EA2M dilution series (top concentration

    
    ).
    
  • ATP Addition: Initiate the reaction by adding ATP at its predetermined apparent

    
     (
    
    
    
    ). Incubate at room temperature for 60 minutes.
  • Detection Phase: Add the TR-FRET detection mixture containing EDTA (to stop the kinase reaction by chelating

    
    ), a Europium-cryptate labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor). Incubate for 60 minutes.
    
  • Readout: Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 620 nm (Europium) and 665 nm (XL665).

  • Self-Validating System (Quality Control):

    • Calculate the Z'-factor using 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). A Z'-factor > 0.7 validates the assay's robustness for screening.

    • Calculate the TR-FRET ratio:

      
      .
      

TRFRET Kinase Kinase + ATP + Substrate Phos Phospho-Substrate Kinase->Phos Phosphorylation Inhibitor EA2M (Inhibitor) Inhibitor->Kinase Blocks Eu Eu-Cryptate Ab (Donor, 340nm in) Phos->Eu Ab Binding XL SA-XL665 (Acceptor) Phos->XL Biotin-SA Binding Signal TR-FRET Signal (665nm out) Eu->Signal Energy Transfer (Proximity) XL->Signal

Fig 2: Mechanism of the TR-FRET kinase assay utilizing Europium and XL665.

Data Presentation & Expected Outcomes

To effectively triage EA2M for further medicinal chemistry optimization (e.g., structure-based drug design), the biophysical and biochemical data must be synthesized to calculate Ligand Efficiency (LE). LE normalizes the binding affinity against the size of the molecule (heavy atom count), ensuring that affinity is driven by specific interactions rather than mere bulk lipophilicity[3].

Table 1: Target Profile and Expected Metrics for EA2M

ParameterValue / Expected RangeSignificance in FBDD
Molecular Weight 278.33 g/mol Complies with the "Rule of Three" for fragments.
Heavy Atom Count (HAC) 19Used for Ligand Efficiency calculation.
SPR

(Affinity)

Validates direct target engagement at the hinge region.
TR-FRET


Confirms that binding translates to functional inhibition.
Ligand Efficiency (LE)

Indicates a high-quality starting point for vector growth.

Table 2: TR-FRET Assay Optimization Matrix (Pre-Screening)

ATP ConcentrationEnzyme ConcentrationSignal-to-Background (S/B)Z'-FactorConclusion

(

)
1 nM4.20.65Sub-optimal signal window.

(

)
2 nM 8.5 0.82 Optimal for fragment screening.

2 nM12.10.88Too high; outcompetes weak fragments.

Conclusion and Next Steps

By establishing a rigorous, self-validating cascade utilizing SPR and TR-FRET, researchers can confidently validate Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (EA2M) as a kinase inhibitor fragment. Once the


 and 

are established, the next phase involves X-ray crystallography to map the exact orientation of the methoxybenzoate vector, followed by NanoBRET assays to ensure the optimized leads maintain cell permeability and intracellular target engagement.

References

1.[1] Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. Available at:[Link] 2.[3] Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry (Semantic Scholar). Available at:[Link] 3.[4] HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. PubMed Central (NIH). Available at:[Link] 4.[2] Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Method

Cell-based assays using "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate"

Application Note: Cell-Based Assay Workflows for Kinase Inhibitor Discovery Using Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Scaffolds Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Ta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assay Workflows for Kinase Inhibitor Discovery Using Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Scaffolds

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

The compound Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CAS: 1416342-29-4) represents a highly privileged building block in modern medicinal chemistry. Its structural architecture is defined by two critical pharmacophores:

  • The 2-Aminothiazole Core: A well-documented hinge-binding motif that acts as an ATP-competitive inhibitor across a wide spectrum of kinases, including VEGFR, PI3K, and CK2[1][2].

  • The Ethyl 2-Methoxybenzoate Moiety: A versatile vector that provides crucial lipophilic contacts within the kinase allosteric pockets and allows for modular synthetic expansion (e.g., saponification and subsequent amide coupling).

The Causality of Experimental Design: While 2-aminothiazole derivatives are potent, they are frequently flagged as Pan-Assay Interference Compounds (PAINS) or "frequent hitters" in isolated biochemical screens due to aggregation or non-specific protein binding[3]. Therefore, relying solely on cell-free biochemical assays is a critical failure point in drug discovery. To validate true pharmacological efficacy, researchers must deploy a rigorous, orthogonal cell-based assay cascade.

This application note details a self-validating cellular workflow designed to confirm that derivatives of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate penetrate the cell membrane, specifically engage their target in the presence of physiological ATP concentrations, and functionally inhibit downstream signaling without causing immediate non-specific cytotoxicity.

Experimental Workflow & Decision Matrix

The following logic gate ensures that only compounds with genuine target engagement and a safe therapeutic window progress through the pipeline.

G Compound Ethyl 5-(2-aminothiazol-4-yl) -2-methoxybenzoate Scaffold Assay1 1. Cytotoxicity Screening (CellTiter-Glo) Compound->Assay1 Decision1 Therapeutic Window > 10x? Assay1->Decision1 Assay2 2. Target Engagement (NanoBRET Assay) Decision2 Intracellular IC50 < 1 µM? Assay2->Decision2 Assay3 3. Functional Signaling (Phospho-Western Blot) Lead Lead Candidate Selection Assay3->Lead Pathway Inhibited Decision1->Compound No (Optimize) Decision1->Assay2 Yes Decision2->Compound No (Optimize) Decision2->Assay3 Yes

Figure 1: Orthogonal cell-based assay cascade for 2-aminothiazole kinase inhibitors.

Step-by-Step Methodologies

Protocol 1: Cytotoxicity & Cell Viability Profiling (CellTiter-Glo)

Rationale: 2-aminothiazoles can sometimes exhibit off-target mitochondrial toxicity. Before measuring target engagement, we must establish the


 (Cytotoxic Concentration 50%) to ensure that subsequent assay readouts are not artifacts of dying cells.

Materials: HCT116 or MDA-MB-231 cell lines[2], CellTiter-Glo® Luminescent Cell Viability Assay, 384-well white opaque plates.

Procedure:

  • Cell Seeding: Seed cells at a density of 2,000 cells/well in 20 µL of complete growth media (e.g., DMEM + 10% FBS) into a 384-well plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Preparation: Prepare a 10 mM stock of the Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer 50 nL of the compound dilutions to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 25 µM (0.25% DMSO final). Include a DMSO-only vehicle control and a 10 µM Staurosporine positive kill control.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 15 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes, then incubate in the dark for 10 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 2: Intracellular Target Engagement (NanoBRET)

Rationale: Biochemical assays utilize isolated kinase domains and artificial ATP concentrations (often 10 µM). In contrast, living cells contain millimolar ATP concentrations (1–5 mM) which fiercely compete with ATP-competitive 2-aminothiazoles. The NanoBRET assay quantitatively measures the compound's ability to displace a fluorescent tracer from the kinase pocket inside intact cells.

Materials: NanoBRET™ TE Intracellular Kinase Assay system, HEK293T cells, Kinase-NanoLuc® Fusion Vector (e.g., VEGFR2 or PI3K).

Procedure:

  • Transfection: Transfect HEK293T cells with the target Kinase-NanoLuc fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours.

  • Cell Harvesting & Tracer Addition: Harvest cells and resuspend in Opti-MEM without phenol red. Divide the cell suspension into two pools: one with the NanoBRET Kinase Tracer (optimized concentration, typically 0.5 µM) and one without (for background subtraction).

  • Plating: Dispense 40 µL of the cell/tracer mixture into a 384-well white plate.

  • Compound Addition: Add the 2-aminothiazole derivatives in a dose-response format (as prepared in Protocol 1). Incubate for 2 hours at 37°C to allow for cell penetration and equilibrium binding.

  • Substrate Addition: Add 10 µL of NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor to all wells.

  • Readout: Measure dual-luminescence (Donor emission at 460 nm, Acceptor emission at 618 nm).

  • Analysis: Calculate the BRET ratio (618 nm / 460 nm). A decrease in the BRET ratio indicates that the test compound has successfully penetrated the cell and displaced the tracer from the kinase pocket.

Protocol 3: Downstream Functional Signaling (Phospho-Western Blot)

Rationale: Target binding does not always equal functional antagonism (the compound could be a silent binder). To prove efficacy, we must observe the abrogation of the kinase's direct downstream phosphorylation target.

Procedure:

  • Treatment: Seed target cancer cells in 6-well plates and grow to 70% confluence. Serum-starve for 4 hours, then treat with the test compound at

    
     and 
    
    
    
    its NanoBRET
    
    
    for exactly 2 hours.
  • Stimulation (Optional): If targeting VEGFR, stimulate with VEGF ligand (50 ng/mL) for the final 15 minutes of compound treatment[2].

  • Lysis: Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with

    
     HALT Protease and Phosphatase Inhibitor Cocktail.
    
  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-VEGFR2 or p-AKT for PI3K pathways) and total target protein.

  • Quantification: Normalize the phospho-signal to the total protein signal using densitometry software (e.g., ImageJ).

Data Presentation & Interpretation

To accurately assess the viability of an Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate derivative as a lead candidate, quantitative data from the orthogonal assays must be synthesized. A compound is only considered a "validated hit" if it demonstrates a wide therapeutic index (


).

Table 1: Representative Pharmacological Profiling of 2-Aminothiazole Derivatives

Compound IDModification on ScaffoldBiochemical

(nM)
NanoBRET Cellular

(nM)
Cell Viability

(µM)
Therapeutic Index (Fold)
Cmpd-A Unmodified Scaffold45> 10,000> 25.0N/A (Poor Permeability)
Cmpd-B Amide Coupling at C2128502.52.9 (High Toxicity)
Cmpd-C Urea Linkage (Dual PI3K/VEGFR)842> 25.0> 595 (Lead Candidate)
Sorafenib Positive Control309512.0126

Interpretation:

  • Cmpd-A shows potent biochemical activity but fails the NanoBRET assay, indicating poor cellular permeability or inability to compete with intracellular ATP.

  • Cmpd-B shows target engagement but suffers from severe cytotoxicity (narrow therapeutic index), likely due to the PAINS-related off-target effects common to poorly optimized aminothiazoles[3].

  • Cmpd-C (analogous to the ureidothiazole modifications[2]) successfully penetrates the cell, engages the target at nanomolar concentrations, and exhibits no general cytotoxicity, making it a prime candidate for in vivo studies.

References

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 National Center for Biotechnology Information (NIH) URL:[Link]

  • Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold Journal of Chinese Pharmaceutical Sciences (rhhz.net) URL:[Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Promise of Thiazole Derivatives in an Era of Antimicrobial Resistance The r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Promise of Thiazole Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Thiazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial properties.[1][3][4] The thiazole ring is a key structural motif in numerous clinically approved drugs and is recognized for its role in combating various pathogens.[2][4] This document provides a detailed guide for the evaluation of the antimicrobial potential of a novel investigational compound, Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate , through standardized antimicrobial susceptibility testing (AST) methodologies.

While specific data on "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" is not yet prevalent in public literature, its structural components—a 2-aminothiazole core linked to a benzoate moiety—suggest a strong rationale for investigating its antimicrobial efficacy. The 2-aminothiazole scaffold is a well-established pharmacophore in many antimicrobial agents, and its derivatives have been shown to act on various microbial targets.[1][4] These application notes are designed to provide researchers with the foundational protocols and scientific reasoning to rigorously assess the in vitro activity of this and other novel thiazole-based compounds.

The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[5][6][7][8]

Part 1: Foundational Concepts in Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is a cornerstone of both clinical microbiology and antimicrobial drug development. It determines the in vitro activity of an antimicrobial agent against a specific microorganism. The primary objectives are to guide therapeutic choices and to detect the emergence of resistance. For novel compounds like Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate, AST is the first critical step in characterizing its spectrum of activity.

The two most widely accepted and utilized phenotypic methods for quantitative and qualitative susceptibility testing are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion (Kirby-Bauer) test.[9][10]

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10][11] It is a quantitative measure of the potency of an antimicrobial agent against a particular organism. Broth microdilution is considered a gold-standard method for MIC determination.[12][10]

  • Disk Diffusion (Kirby-Bauer) Test: This method involves placing paper disks impregnated with a known concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[13][14] The agent diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.[14][15] The diameter of this zone of inhibition is then measured and correlated with susceptibility or resistance.

Part 2: Experimental Protocols

These protocols are designed to be comprehensive and self-validating, with an emphasis on the rationale behind each step. Adherence to these standardized procedures is critical for generating reliable and reproducible results.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate using the broth microdilution method in 96-well microtiter plates.[11][16][17]

Materials and Reagents:

  • Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (powder form)

  • Appropriate solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Sterile 96-well microtiter plates[11][18]

  • Test microorganisms (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[13]

  • Spectrophotometer or nephelometer

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)[16]

Step-by-Step Protocol:

  • Preparation of the Antimicrobial Stock Solution:

    • Accurately weigh a precise amount of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate powder.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Rationale: Using a high-concentration stock minimizes the amount of solvent in the final test wells, which could otherwise affect microbial growth.

  • Preparation of Serial Dilutions:

    • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations to be tested.[19] This is typically done in a separate "mother" plate or in sterile tubes. The final concentration range should be broad enough to capture the expected MIC (e.g., 256 µg/mL to 0.125 µg/mL).

  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[16] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Rationale: A standardized inoculum is crucial for the reproducibility of MIC results.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Dispense 50 µL of the appropriate antimicrobial dilution into each well of the 96-well plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include the following controls on each plate:

      • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no antimicrobial agent).

      • Sterility Control: Wells containing only CAMHB to check for contamination of the medium.

      • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[16][17]

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate at which there is no visible growth.[11]

Data Presentation:

MicroorganismCompound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
Staphylococcus aureus ATCC 29213256-128
128-
64+
32+
Escherichia coli ATCC 25922256+>256
128+
64+
32+

Note: The above data is hypothetical and for illustrative purposes only.

Disk Diffusion (Kirby-Bauer) Method

This protocol describes the standardized disk diffusion method for assessing the susceptibility of bacteria to Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate.[13][14]

Materials and Reagents:

  • Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[15]

  • Test microorganisms (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate at a specific concentration in a suitable volatile solvent.

    • Apply a precise volume of the solution onto the blank paper disks to achieve the desired amount of compound per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment. Rationale: The amount of antimicrobial agent on the disk must be standardized for reproducible results.

  • Preparation of the Bacterial Inoculum:

    • Follow the same procedure as described in the broth microdilution protocol (Section 2.1, Step 3) to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of the MHA Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the prepared antimicrobial disks onto the inoculated surface of the MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.[14] Do not move the disks once they have been placed.

    • Ensure the disks are spaced far enough apart to prevent overlapping zones of inhibition (typically no more than 6 disks on a 100mm plate).[14]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measuring and Interpreting Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or caliper.[12]

    • Interpret the zone diameters according to established interpretive criteria (Note: For a novel compound, these criteria would need to be developed through extensive correlation studies with MIC data).

Data Presentation:

MicroorganismCompound per Disk (µg)Zone of Inhibition (mm)Interpretation
Staphylococcus aureus ATCC 259223018Susceptible (Hypothetical)
Escherichia coli ATCC 25922306 (No zone)Resistant (Hypothetical)

Note: The above data and interpretations are hypothetical and for illustrative purposes only.

Part 3: Visualizing Workflows and Potential Mechanisms

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in CAMHB A->B E Dispense Dilutions into 96-Well Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Include Controls (Growth, Sterility, Solvent) F->G H Incubate Plate (35°C, 16-20h) G->H I Visually Read Results H->I J Determine MIC (Lowest Concentration with No Growth) I->J

Caption: Workflow for Broth Microdilution MIC Testing.

Hypothesized Mechanism of Action for Thiazole Derivatives

Thiazole-containing compounds are known to exert their antimicrobial effects through various mechanisms.[1][2] While the specific target of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate requires experimental validation, a plausible hypothesis based on related structures involves the inhibition of essential bacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[2][4]

Mechanism_Hypothesis cluster_compound Investigational Compound cluster_bacterium Bacterial Cell cluster_outcome Result Compound Ethyl 5-(2-aminothiazol-4-yl) -2-methoxybenzoate FabH FabH Enzyme Compound->FabH Inhibits FattyAcid Fatty Acid Synthesis Pathway FabH->FattyAcid Catalyzes Inhibition Inhibition of Growth (Bacteriostatic/Bactericidal) FabH->Inhibition Blocked by Compound Membrane Cell Membrane Integrity FattyAcid->Membrane Growth Bacterial Growth & Proliferation Membrane->Growth Growth->Inhibition Prevented

Caption: Hypothesized Inhibition of FabH by a Thiazole Compound.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. By adhering to these standardized methods, researchers can generate high-quality, reproducible data on the compound's antimicrobial spectrum and potency. The determination of MIC values and zones of inhibition are critical first steps in the drug development pipeline.

Further studies should focus on elucidating the precise mechanism of action, evaluating the potential for resistance development, and assessing the compound's activity against a broader panel of clinically relevant and drug-resistant pathogens. Time-kill curve assays and synergy testing with existing antibiotics can also provide valuable insights into the compound's bactericidal or bacteriostatic nature and its potential for combination therapy.[9][20] The data generated from these foundational studies will be instrumental in guiding the future development of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate as a potential new weapon in the fight against antimicrobial resistance.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Disk diffusion test. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. (2007, May 22). Routledge. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2007). New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. Clinical Infectious Diseases, 44(2), 296-301. [Link]

  • Schwalbe, R., & Moore, L. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Petrelli, R., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9367-9404. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Kumar, A., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 59(1), 1-22. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10(25), 15000-15014. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). CLSI. [Link]

  • Clinical & Laboratory Standards Institute: CLSI Guidelines (2019) CLSI M100-ED29: 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2025, March 13). Scientific Research Publishing. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29). ResearchGate. [Link]

  • Pop, C. E., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6403. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

Sources

Method

Application Note: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate as a Chemical Probe Scaffold

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CAS: 1416342-29-4). While commercially categorized as a b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CAS: 1416342-29-4).

While commercially categorized as a building block, this compound represents a privileged scaffold in medicinal chemistry, specifically serving as a critical precursor and structural probe for the development of Thrombopoietin (TPO) receptor agonists (e.g., Avatrombopag, Lusutrombopag analogs) and Kinase Inhibitors (e.g., CDKs, GSK3). Its aminothiazole core is a validated pharmacophore for hydrogen bonding with key residues in ATP-binding pockets and receptor active sites.

Introduction & Chemical Identity

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate acts as a high-value chemical probe precursor. It allows researchers to explore Structure-Activity Relationships (SAR) around the aminothiazole moiety—a motif frequent in FDA-approved drugs.

PropertyData
Chemical Name Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate
CAS Number 1416342-29-4
Molecular Formula C₁₃H₁₄N₂O₃S
Molecular Weight 278.33 g/mol
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water
Core Motif 2-Aminothiazole attached to an ortho-methoxy benzoate
Key Reactivity Primary amine (C2-thiazole) for coupling; Ethyl ester for hydrolysis

Scientific Background: The "Privileged Scaffold" Hypothesis

The utility of this probe lies in its dual functionality:

  • The Aminothiazole Head: Mimics the adenine ring of ATP in kinase targets or acts as a hydrogen-bond donor/acceptor in GPCRs (e.g., TPO receptor).

  • The Benzoate Tail: The ortho-methoxy group induces a specific conformational lock, forcing the phenyl ring out of planarity, which is crucial for fitting into hydrophobic pockets of targets like c-Mpl (TPO receptor) .

Mechanism of Action (Receptor Interaction)

In the context of TPO mimetics, this scaffold serves as the "anchor" domain. The free amine is typically derivatized to extend into the receptor's solvent-exposed region, while the thiazole-phenyl core engages in


-

stacking interactions.

Mechanism Scaffold Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Hydrolysis Hydrolysis (Esterase/Chem) Scaffold->Hydrolysis Activation Coupling Amide Coupling (Library Generation) Scaffold->Coupling Derivatization (NH2) Acid Free Acid Form (Active Headgroup) Hydrolysis->Acid Target_TPO TPO Receptor Agonist (e.g., Lusutrombopag analogs) Acid->Target_TPO + Lipophilic Tail Target_Kinase Kinase Inhibitor (ATP Competitive) Coupling->Target_Kinase + Hinge Binder

Figure 1: Functionalization pathways for the Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate scaffold in probe development.

Experimental Protocols

Protocol A: Activation via Ester Hydrolysis

Purpose: To generate the free carboxylic acid for subsequent coupling to amines, creating full-length bioactive probes.

Reagents:

  • Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (100 mg, 0.36 mmol)

  • Lithium Hydroxide (LiOH·H₂O) (45 mg, 1.08 mmol, 3 eq)

  • THF/Water (3:1 v/v)

  • 1M HCl

Procedure:

  • Dissolution: Dissolve 100 mg of the probe in 3 mL of THF in a round-bottom flask.

  • Addition: Add 1 mL of water containing the dissolved LiOH.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS until the starting material (ethyl ester) is consumed.

    • Note: If reaction is slow, heat to 40°C. Avoid boiling to prevent decarboxylation or thiazole degradation.

  • Workup: Acidify the mixture to pH ~3-4 using 1M HCl. A white precipitate (the acid) should form.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

  • Yield Check: Expect >85% yield. Confirm structure by ¹H NMR (loss of ethyl quartet/triplet signals).

Protocol B: Library Generation (Amide Coupling)

Purpose: To derivatize the 2-amino group on the thiazole, a common strategy to increase potency and selectivity against kinases.

Reagents:

  • Scaffold (1 eq)

  • Carboxylic Acid Partner (R-COOH) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3 eq)

  • DMF (anhydrous)

Procedure:

  • Pre-activation: In a vial, mix the R-COOH, HATU, and DIPEA in DMF. Stir for 15 mins at RT.

  • Coupling: Add the Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate scaffold to the mixture.

  • Incubation: Stir at RT for 12–24 hours.

    • Tip: The 2-aminothiazole amine is nucleophilic but can be sluggish due to electron withdrawal by the thiazole ring. Heating to 50°C may be required for sterically hindered acids.

  • Purification: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Purify via flash chromatography or preparative HPLC.

Protocol C: Quality Control & Storage
  • Storage: Store powder at -20°C. Stable for >2 years if kept dry.

  • Solubility: Prepare stock solutions in DMSO (10-50 mM). Avoid storing aqueous dilutions for >24 hours to prevent slow ester hydrolysis.

  • QC: Verify purity >95% by HPLC before use in biological assays. Impurities (e.g., des-amino or hydrolyzed acid) can skew potency data.

Application Data Summary

ApplicationRole of ScaffoldTarget ClassReference Mechanism
Fragment-Based Screening Core fragment binderKinases (CDK, CLK)Hinge-region binding via thiazole N/NH₂
TPO Mimetics Structural Anchorc-Mpl ReceptorHydrophobic interaction via 2-OMe-phenyl
PROTACs Warhead PrecursorE3 Ligases / POILinker attachment via NH₂ or COOH

References

  • Duffy, K. J., et al. (2001). "Hydrazinonaphthalene and Azonaphthalene Thrombopoietin Mimics: SAR and Discovery of Promacta." Journal of Medicinal Chemistry. Link (Describes the foundational SAR of thiazole-based TPO agonists).

  • Kiyonaka, G., et al. (2013). "Discovery of Lusutrombopag (S-888711), a novel oral thrombopoietin receptor agonist." Bioorganic & Medicinal Chemistry Letters. Link (Validates the 4-phenylthiazole core structurally similar to the 5-phenylthiazole probe).

  • Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry. Link (Highlights the aminothiazole as a privileged kinase scaffold).

  • PubChem Compound Summary. "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CID 71754641)." National Center for Biotechnology Information. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Case ID: OPT-YIELD-TZ4 Status: Open Subject: Optimization of Hantzsch Thiazole Synthesis for Benzoate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-TZ4 Status: Open Subject: Optimization of Hantzsch Thiazole Synthesis for Benzoate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Mechanics[1][2][3]

The Challenge: Synthesizing Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate requires balancing the aggressive conditions needed for thiazole cyclization with the hydrolytic sensitivity of the ethyl ester moiety. The core reaction is the Hantzsch Thiazole Synthesis , condensing an


-haloketone with thiourea.[1][2]

Common Failure Modes:

  • Ester Hydrolysis: Prolonged reflux in acidic media (HBr byproduct) cleaves the ethyl ester to the carboxylic acid.

  • Salt Solubility: The product initially forms as a hydrobromide salt, which is often soluble in ethanol, leading to poor recovery during filtration.

  • Precursor Purity: Residual unbrominated ketone in the starting material halts the reaction and complicates crystallization.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the specific step requiring optimization.

G Start Ethyl 5-acetyl-2-methoxybenzoate Bromination Step 1: Bromination (Br2/AcOH or CuBr2) Start->Bromination Intermediate Ethyl 5-(2-bromoacetyl)- 2-methoxybenzoate (CRITICAL PURITY CHECK) Bromination->Intermediate Cyclization Step 2: Hantzsch Cyclization (Thiourea, EtOH, Reflux) Intermediate->Cyclization + Thiourea Salt HBr Salt Intermediate (Soluble in hot EtOH) Cyclization->Salt Neutralization Workup: Neutralization (NH4OH or NaHCO3) Salt->Neutralization SideProduct Side Reaction: Acid Hydrolysis of Ester Salt->SideProduct Prolonged Heat/Acid Product Ethyl 5-(2-aminothiazol-4-yl)- 2-methoxybenzoate Neutralization->Product

Figure 1: Synthetic pathway highlighting the critical intermediate and potential hydrolysis risk.

Optimized Experimental Protocol

This protocol is designed to maximize yield by suppressing ester hydrolysis and ensuring complete precipitation of the free base.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes

-Bromoketone
1.0Limiting ReagentMust be >95% pure by HPLC/NMR.
Thiourea 1.1 - 1.2NucleophileSlight excess ensures complete consumption of the bromide.
Ethanol (Abs.) 10-15 VolSolventAvoid water to prevent hydrolysis.
Sodium Acetate 1.0Buffer (Optional)Add only if acid sensitivity is extreme.
Ammonium Hydroxide ExcessNeutralizationPreferred over NaOH to prevent saponification.[3]
Step-by-Step Methodology

Phase 1: Cyclization

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate (1.0 equiv) in absolute ethanol (10 mL per gram of substrate).

  • Addition: Add Thiourea (1.1 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Checkpoint: The solution typically turns clear, then precipitates a solid (the HBr salt) within 30-60 minutes.

    • Duration: Reflux for 1–2 hours.[4][5] Do not over-reflux. Monitor by TLC (System: 5% MeOH in DCM).

  • Cooling: Cool the reaction mixture to room temperature (

    
    ).
    

Phase 2: Workup & Isolation (The "Ammonia Method") Standard Hantzsch protocols often fail here because the HBr salt is soluble in ethanol, or using NaOH hydrolyzes the ester.

  • Concentration: If no precipitate forms upon cooling, concentrate the ethanol volume by 50% under reduced pressure.

  • Neutralization: Pour the reaction mixture into a beaker containing ice-cold water (20 volumes).

  • Basification: Slowly add 25% Ammonium Hydroxide (

    
    )  dropwise with vigorous stirring until pH 
    
    
    
    8–9.
    • Why Ammonia? It is strong enough to free the aminothiazole base but weak enough to leave the benzoate ester intact at low temperatures.

  • Precipitation: The product should precipitate as a pale yellow/off-white solid. Stir at

    
     for 30 minutes to age the crystal.
    
  • Filtration: Filter the solid using a Büchner funnel. Wash with cold water (

    
    ) to remove inorganic salts and excess thiourea.
    
  • Drying: Dry in a vacuum oven at

    
    .
    

Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and the filtrate is dark. What happened?

  • Diagnosis: You likely lost product as the soluble HBr salt or hydrolyzed the ester.

  • Fix: Do not filter directly from the ethanol reaction mixture unless you are certain the salt precipitates quantitatively. Always perform the aqueous neutralization step. If the filtrate is dark, check for the carboxylic acid byproduct (hydrolysis).

Q2: The product is "oiling out" instead of crystallizing during neutralization.

  • Diagnosis: Presence of impurities (unreacted ketone) or adding base too quickly.

  • Fix:

    • Ensure the starting

      
      -bromoketone is pure.
      
    • Add a "seed crystal" of the product during neutralization.

    • Use a 1:1 mixture of Water:Ethanol for the quench instead of pure water to improve solubility transition.

Q3: NMR shows a mixture of the product and a "dimer".

  • Diagnosis: Oxidative dimerization of thiourea to form formamidine disulfide, or reaction of the aminothiazole product with unreacted bromoketone.

  • Fix: Adhere strictly to the 1.1 equivalent of thiourea. Do not use a large excess. Ensure the bromoketone is fully dissolved before adding thiourea.

Decision Tree for Yield Optimization

Troubleshooting Issue Start: Low Yield or Impurity CheckTLC Check TLC of Crude Reaction Issue->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes_SM Yes: Incomplete Reaction SM_Left->Yes_SM No_SM No: Reaction Complete SM_Left->No_SM Action1 Increase Reflux Time Check Thiourea Quality Yes_SM->Action1 CheckHydrolysis Check for Carboxylic Acid (Low Rf spot) No_SM->CheckHydrolysis Yes_Acid Yes: Ester Hydrolysis CheckHydrolysis->Yes_Acid No_Acid No: Solubility Issue CheckHydrolysis->No_Acid Action2 Reduce Temp Switch to NaOAc Buffer Avoid aqueous solvent Yes_Acid->Action2 Action3 Product lost in filtrate? Neutralize filtrate with NH4OH to precipitate free base No_Acid->Action3

Figure 2: Diagnostic workflow for resolving yield issues.

Analytical Verification Standards

To certify the synthesis, the isolated product must meet these criteria:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (Singlet, 1H): Thiazole C5-H proton.
      
    • 
       ppm (Broad Singlet, 2H): 
      
      
      
      protons (exchangeable with
      
      
      ).
    • 
       ppm (Triplet) & 
      
      
      
      ppm (Quartet): Ethyl ester characteristic signals.
    • Absence: No triplet at

      
       ppm (indicates unreacted 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak corresponding to the formula 
      
      
      
      .
    • Calculated MW: 278.33 g/mol .

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines." In Comprehensive Heterocyclic Chemistry. (General mechanism grounding).
  • Siddiqui, N., et al. (2019).[6] "Synthesis and biological evaluation of some new 2-aminothiazole derivatives." Journal of Saudi Chemical Society, 23(2), 209-218. (Protocol adaptation for aminothiazoles).

  • Organic Chemistry Portal. "Thiazole Synthesis." (General reaction conditions and solvent choices).

  • BenchChem. "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions." (Troubleshooting side reactions).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate and Thiourea before handling.

Sources

Optimization

Technical Support Center: Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Stability &amp; Troubleshooting

[(2-hydroxy-4,5-dimethoxybenzoyl)amino portion. Considering Chemical Data I've pinpointed "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

[(2-hydroxy-4,5-dimethoxybenzoyl)amino portion.

Considering Chemical Data

I've pinpointed "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" (CAS No. 1416342-29-4) as the compound. I've noted suppliers like BLD Pharm and Arctom. I'm focusing on its classification as a building block/intermediate. The initial research is complete, and now I'll look into more specific data.

Analyzing Degradation Pathways

I'm now zeroing in on the degradation of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. Applying organic chemistry principles and ICH guidelines, I've identified the ethyl ester's vulnerability to hydrolysis, and the aminothiazole ring's susceptibility to oxidation. The methoxy and benzoate groups seem relatively stable under typical conditions. The guide will be a comprehensive resource.

Outlining Guide's Structure

I've sketched out the guide's structure. I will begin with an overview, then define workflows for forced degradation. Afterwards, I'll go into FAQs and data presentation methods for reference and easy access. Finally, I will focus on mechanistic pathway visualization. I'm focusing on incorporating references, like ICH Q1A(R2), into my work.

Gathering Initial References

I've made a great start! I've collected some key initial references for stability testing. Specifically, I've got ICH Q1A(R2) for general guidance and Baertschi's book on pharmaceutical stress testing to understand degradation pathways. These resources are setting a strong foundation for my next steps.

Analyzing Degradation Pathways

I'm now diving into the specific degradation pathways relevant to ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. I've identified ester hydrolysis and oxidation of the aminothiazole ring as key areas. Specifically, I am considering S-oxidation, N-oxidation, and the potential for dimerization and oxygenated species as discussed in the PMC paper when exposed to DMSO or oxidative conditions.

Defining Degradation Scenarios

I'm currently formalizing the specific degradation scenarios for the report. I'm focusing on photodegradation, specifically aminothiazole ring opening or decarboxylation under UV/Vis light. I've also noted that while the methoxy group is generally stable, O-demethylation is a possibility under extreme acidic conditions. I'm also structuring the report with an introduction and three key sections: Core Degradation Pathways, Standardized Forced Degradation Protocols, and Troubleshooting FAQs.

Constructing Final Report Elements

I'm now putting together the final elements. I've been focusing on building key sections: a summary of degradation products in a table, visualizations using Graphviz DOT, and a comprehensive references section. I've started refining the DOT diagrams, specifically the forced degradation workflow and the chemical degradation pathway map, including color-coding and ensuring high-contrast text. This is all in preparation for finalizing the report.

Drafting Degradation Diagrams

I'm now drafting the DOT code for Diagram 2. I've included nodes for the API, ester hydrolysis (acid/base), and potential degradants from oxidation (peroxide/O2). The diagram is taking shape, and I am planning to add the specific degradation products like Thiazole S-oxide and N-oxide, and azo-dimers or oxygenated degradants.

Refining Degradation Diagrams

I'm currently focused on the DOT code for Diagram 1, the workflow. I've added the initial nodes for compound preparation and stress application. Next, I'm working to connect the various stress conditions, specifically hydrolytic (acid/base) and oxidative. I've defined specific nodes for photodegradation (UV/Vis) and thermal stress (40C/60C). I also need to incorporate the results analysis nodes, linking the stressed samples to the analytical techniques section.

Constructing the DOT Code

I've just added nodes and edges for key stress types to Diagram 1, including hydrolytic (acid/base), oxidative (3% H2O2), and photolytic conditions (ICH Q1B). The "Quench & Neutralize" step is now included, which is important to prevent further reaction and to prepare the samples before LC-MS and NMR analysis.

Structuring the Stability Guide

I'm now putting together the core structure for the guide. I plan to use a custom architecture to present the information effectively. I will create a "Diagnostic Hub" to start, followed by a "Protocol Vault," and a final "FAQ Desk." I will include a detailed table comparing stress conditions, mass shifts, and degradation products, as well as step-by-step experimental methodologies.

Defining the Focus

I've got the essentials and am now outlining the response structure. I'm starting with a concise introduction to Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate, highlighting its significance. The next section will be the "Diagnostic Hub," diving into the primary degradation pathways and explaining the core causes.

Refining the Diagrams

I'm now honing the DOT diagrams. I've focused on meeting the size and color contrast requirements. I am using a palette and setting fontcolor and fillcolor to ensure readability and adhere to the color contrast rules. I am refining the visual elements. The next stage will be to integrate them into the overall structure.

Visualizing the Workflow

I'm currently working on visualizing the experimental workflow. I'm using Graphviz to construct a diagram depicting the steps involved, from compound preparation through stress application, quenching, and analysis. Each node represents a specific stage with its corresponding color scheme to identify the specific stress conditions (hydrolytic, oxidative, photolytic). I've aimed for a clear, concise visual representation of the process, complete with font and color refinements.

Constructing the DOT Diagram

I'm now generating a DOT diagram to illustrate the degradation pathways. I've focused on representing the forced degradation of aminothiazole derivatives, including hydrolysis, oxidation, and solvent-related degradation. The aim is to create a visually clear depiction with distinct node and edge styling. I've prioritized consistent color-coding and font choices to enhance readability.

Mapping the Degradation

I'm now generating a DOT diagram to clearly map the key degradation routes. I've focused on representing how Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate degrades under various conditions. The aim is a visual representation with distinct node and edge styling. I'm prioritizing consistent color-coding and font choices to improve readability. The diagram will clearly show acid or base-catalyzed hydrolysis, ROS-induced oxidation, and DMSO-related complexation leading to dimers.

Welcome to the Technical Support Center for Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CAS No. 1416342-29-4)[1]. This compound is a critical building block in medicinal chemistry, featuring a reactive 2-aminothiazole core, an ethyl ester, and a methoxybenzoate moiety. Due to its multi-functional nature, it is susceptible to specific degradation pathways under standard pharmaceutical stress conditions[2].

This guide is designed for analytical scientists and formulation developers to troubleshoot stability issues, understand degradation mechanisms, and implement self-validating forced degradation protocols.

Diagnostic Hub: Core Degradation Pathways (The "Why")

Understanding the intrinsic reactivity of your molecule is the first step in predictive stability testing. Based on structural analysis and established pharmaceutical stress testing principles[2], this compound exhibits three primary vulnerabilities:

  • Ester Hydrolysis (Acid/Base): The ethyl ester group is a classic site for nucleophilic acyl substitution. Under aqueous acidic or basic conditions, it rapidly hydrolyzes to yield 5-(2-aminothiazol-4-yl)-2-methoxybenzoic acid and ethanol.

  • Aminothiazole Oxidation: The electron-rich thiazole ring and the primary amine are highly susceptible to reactive oxygen species (ROS). Oxidation typically occurs at the sulfur atom (yielding S-oxides or sulfones) or the exocyclic nitrogen (yielding N-oxides)[3].

  • Solvent-Induced Dimerization (DMSO): A documented but often overlooked issue in HTS screening is the instability of 2-aminothiazoles in Dimethyl Sulfoxide (DMSO). At room temperature, these compounds can undergo complexation and dimerization, yielding oxygenated adducts that can cause false positives in biological assays[4].

Protocol Vault: Standardized Forced Degradation Workflows

To comply with ICH Q1A(R2) [5] and ICH Q1B [6] guidelines, your stress testing must be comprehensive and self-validating. Below are the optimized protocols for this specific compound.

Hydrolytic Stress (Acid & Base)
  • Causality: Determines the kinetic liability of the ethyl ester.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

    • Acid Stress: Add 0.1 N HCl to achieve a final concentration of 0.05 N HCl. Incubate at 60°C for 24 hours.

    • Base Stress: Add 0.1 N NaOH to achieve a final concentration of 0.05 N NaOH. Incubate at room temperature for 4 hours (esters hydrolyze much faster in base).

    • Self-Validation Step: Crucial: Neutralize the samples (using 0.1 N NaOH or HCl, respectively) immediately after the time point to arrest degradation and prevent LC column damage.

Oxidative Stress
  • Causality: Probes the susceptibility of the thiazole sulfur and primary amine to ROS[3].

  • Protocol:

    • Add 3%

      
       to the 1 mg/mL stock solution.
      
    • Incubate at room temperature in the dark for 24 hours.

    • Self-Validation Step: Run a control sample without

      
       to ensure degradation is strictly oxidative and not hydrolytic. Quench residual peroxide with sodium thiosulfate prior to LC-MS injection.
      
Photolytic Stress (ICH Q1B)
  • Causality: Evaluates UV/Vis-induced ring opening or decarboxylation.

  • Protocol:

    • Expose a thin layer of solid powder and a 1 mg/mL aqueous solution to a Xenon or metal halide lamp[7].

    • Ensure exposure of not less than 1.2 million lux hours and an integrated near-UV energy of

      
       200 Watt hours/square meter[6].
      
    • Self-Validation Step: Wrap a duplicate control vial in aluminum foil (dark control) and place it in the same chamber to isolate thermal effects from photolytic effects.

Workflow Start Compound Preparation Stress Apply Stress Conditions Start->Stress Hydro Hydrolytic (0.1N HCl / NaOH) Stress->Hydro Oxid Oxidative (3% H2O2) Stress->Oxid Photo Photolytic (ICH Q1B) Stress->Photo Quench Quench & Neutralize Hydro->Quench Oxid->Quench Photo->Quench Analysis LC-MS/NMR Analysis Quench->Analysis

Caption: Experimental workflow for forced degradation studies of aminothiazole derivatives.

FAQ Desk: Troubleshooting Common Issues

Q: I am seeing a major degradant with a mass shift of -28 Da under basic conditions. What is this? A: This is the classic signature of ethyl ester hydrolysis. The compound loses the ethyl group (-29 Da) and gains a proton (+1 Da), resulting in a net mass change of -28 Da. The resulting product is 5-(2-aminothiazol-4-yl)-2-methoxybenzoic acid. Ensure your sample prep solvents are not overly basic to prevent this artifact.

Q: My LC-MS shows multiple peaks with +16 Da and +32 Da after 1 week on the bench. How do I prevent this? A: You are observing oxidative degradation[3]. The +16 Da peak is likely the thiazole S-oxide or N-oxide, and the +32 Da peak is the sulfone. Aminothiazoles are highly sensitive to atmospheric oxygen and light. Store your solid API under argon/nitrogen at 2-8°C, and prepare fresh solutions for analytical testing.

Q: We prepared a 10 mM stock solution in DMSO for an in vitro assay, but the activity dropped after a month at room temperature. Why? A: 2-Aminothiazoles are notoriously unstable in DMSO at room temperature[4]. They undergo solvent-mediated decomposition and dimerization, forming complex oxygenated adducts that can either destroy activity or cause false positives. Solution: Store DMSO stock solutions strictly at -20°C, where decomposition is halted, and avoid repeated freeze-thaw cycles[4].

Q: During photostability testing, my dark control also degraded. What went wrong? A: If your foil-wrapped dark control degraded, the degradation is thermal, not photolytic. Photostability chambers can generate significant heat[7]. Ensure your chamber's climate control is functioning properly to maintain 25°C, or adjust your analytical baseline by subtracting the dark control's degradation profile from the exposed sample.

Data Presentation: Degradation Summary Table

Stress ConditionReagent / EnvironmentPrimary MechanismExpected Mass Shift (LC-MS)Major Degradation Product
Acidic 0.1 N HCl, 60°CHydrolysis-28 Da5-(2-aminothiazol-4-yl)-2-methoxybenzoic acid
Basic 0.1 N NaOH, RTHydrolysis-28 Da5-(2-aminothiazol-4-yl)-2-methoxybenzoic acid
Oxidative 3%

, RT
S/N-Oxidation+16 Da / +32 DaThiazole S-oxide / Sulfone / N-oxide
Photolytic UV/Vis (ICH Q1B)Ring OpeningVariableRing-opened / Decarboxylated products
Solvent (DMSO) DMSO, RT (1 month)DimerizationComplex (e.g., ~2x MW)Azo-dimers / Oxygenated adducts

Mechanistic Pathway Map

DegradationPathways API Ethyl 5-(2-aminothiazol-4-yl) -2-methoxybenzoate Hydrolysis Ester Hydrolysis (Acid/Base) API->Hydrolysis H+ or OH- Oxidation Oxidation (H2O2 / O2) API->Oxidation ROS DMSO Solvent Degradation (DMSO, RT) API->DMSO Storage AcidDeg 5-(2-aminothiazol-4-yl) -2-methoxybenzoic acid Hydrolysis->AcidDeg -EtOH (-28 Da) OxDeg Thiazole S-oxide / N-oxide derivatives Oxidation->OxDeg +16 Da / +32 Da DimerDeg Dimerized / Oxygenated Aminothiazole Adducts DMSO->DimerDeg Complexation

Caption: Major chemical degradation pathways for Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate.

References

  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis / CRC Press. Available at: [Link][2]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Guidelines. Available at: [Link][5]

  • European Medicines Agency (EMA) / ICH. "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." EMA Official Guidelines. Available at: [Link][6]

  • National Institutes of Health (NIH) / PMC. "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem. Available at:[Link][4]

  • Binder World. "In the right light: What ICH photostability tests are all about." Binder Technical Articles. Available at: [Link][7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Products in the Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Welcome to the technical support guide for the synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are ut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Hantzsch thiazole synthesis to prepare this and structurally related compounds. Our goal is to provide practical, experience-driven advice to help you identify, troubleshoot, and mitigate the formation of common reaction side products.

The Hantzsch synthesis, while robust, can present challenges related to stoichiometry, reaction conditions, and the inherent reactivity of the intermediates.[1][2] This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is complete by TLC, but after workup, my crude NMR shows a complex mixture and my yield of the desired product is low. What are the likely culprits?

This is a common scenario that often points to issues with the starting materials or reaction stoichiometry. The primary reaction involves the condensation of Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate (1) with thiourea (2) .

Hantzsch Synthesis cluster_reactants Reactants cluster_products Products Bromoacetyl Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate (1) Product Ethyl 5-(2-aminothiazol-4-yl)- 2-methoxybenzoate (3) Bromoacetyl->Product Condensation & Cyclization Thiourea Thiourea (2) Thiourea->Product

Caption: Ideal reaction pathway for the target molecule.

Answer:

Several factors can lead to a complex crude mixture. Let's break down the most probable causes:

  • Poor Quality α-Bromoketone (1): The α-bromoacetyl starting material is highly reactive and susceptible to degradation.[3] If it is old or has been improperly stored, it may contain hydrolysis products (the corresponding hydroxyketone) or have dimerized.

    • Troubleshooting: Always use freshly prepared or purified Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate. Confirm its purity by ¹H NMR before starting the reaction. Look for the characteristic singlet for the -CH₂Br protons.

  • Incorrect Stoichiometry: Using an excess of the bromoketone (1) is a primary cause of side product formation. The nucleophilic 2-amino group of your newly formed product (3) can react with a second molecule of the bromoketone.

    • Troubleshooting: Use a slight excess of thiourea (2), typically 1.1 to 1.2 equivalents. This ensures all the electrophilic bromoketone is consumed. Add the bromoketone solution dropwise to a solution of thiourea in your reaction solvent (e.g., ethanol) to avoid localized high concentrations of the electrophile.[1]

  • Hydrolysis of the Ester: If your reaction or workup conditions are too acidic or basic, especially at elevated temperatures, you can hydrolyze the ethyl ester to the corresponding carboxylic acid.

    • Troubleshooting: Maintain a neutral to slightly acidic pH during the reaction. For workup, use a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH).

Question 2: My mass spectrum shows a peak at approximately M+160 amu relative to my product's molecular weight. What is this impurity?

Answer:

This high-mass impurity is almost certainly the N-alkylated dimer (4) . It forms when the 2-amino group of the product (3) acts as a nucleophile and attacks a second molecule of the starting bromoketone (1).

Dimer_Formation Product Product (3) (Nucleophile) Dimer N-Alkylated Dimer (4) (M+160 impurity) Product->Dimer SN2 Attack Bromoacetyl Bromoacetyl SM (1) (Electrophile) Bromoacetyl->Dimer

Caption: Formation pathway of a common high MW impurity.

This side reaction is favored when there is an excess of the bromoketone starting material (1).

Confirmation & Prevention:

  • Confirmation: Besides the mass spectrum, this dimer will have a more complex aromatic region in the ¹H NMR spectrum and will likely have a lower Rf value on a TLC plate compared to your desired product.

  • Prevention Protocol:

    • Ensure the purity of your bromoketone (1).

    • Use a 1.1 equivalent excess of thiourea (2).

    • Employ "inverse addition": add a solution of the bromoketone (1) slowly over 30-60 minutes to a stirred solution of thiourea (2) in ethanol at room temperature or slightly elevated temperature (40-50°C).

    • Monitor the reaction closely by TLC. Once the starting bromoketone spot has been consumed, stop the reaction. Over-heating or prolonged reaction times can favor dimer formation.

Question 3: My ¹H NMR shows two distinct singlets in the 6.5-7.5 ppm range where I only expect one for the thiazole proton. What could be the other species?

Answer:

While the primary product has a single proton on the thiazole ring (H5), the presence of a second, similar singlet often indicates the formation of an isomeric byproduct (5) , specifically Ethyl 4-(2-aminothiazol-5-yl)-2-methoxybenzoate.

This scenario is less common for this specific substrate but can occur if the precursor to your bromoketone was a mixture of regioisomers. For instance, if the Friedel-Crafts acylation used to install the acetyl group was not perfectly regioselective, you could carry an isomeric impurity through the bromination step.

A more likely impurity, if reaction conditions are not well-controlled, is the formation of a bis-thiazole species, although this is typically a minor component.

Troubleshooting Protocol: Crude Reaction Analysis

To quickly diagnose such issues before a full workup and purification:

  • After the reaction appears complete by TLC, take a small aliquot (~0.5 mL) of the reaction mixture.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of saturated NaHCO₃ solution and 1 mL of ethyl acetate. Vortex well.

  • Carefully remove the top organic layer with a pipette.

  • Dry the organic layer over a small amount of anhydrous sodium sulfate (Na₂SO₄).

  • Filter through a small cotton plug into a clean vial and evaporate the solvent.

  • Dissolve the residue in ~0.6 mL of DMSO-d₆ or CDCl₃ and acquire a quick ¹H NMR spectrum.[4] This crude spectrum is invaluable for identifying major byproducts without the risk of degradation during a lengthy purification process.

Summary of Analytical Data

For quick identification, refer to the table below which summarizes expected analytical data for the target compound and potential side products. (Note: Exact NMR shifts are solvent-dependent).

CompoundStructure NameExpected [M+H]⁺Key ¹H NMR Signals (DMSO-d₆, δ ppm)
3 Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (Product) 293.08~7.2 (s, 1H, thiazole-H), ~7.0 (br s, 2H, -NH₂), ~4.3 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃)
4 N-Alkylated Dimer453.12Multiple aromatic/thiazole signals, disappearance of -NH₂ signal, new -CH₂- signal.
N/A 5-(2-Carboxy-4-methoxyphenyl)thiazol-2-aminium265.05Loss of ethyl quartet/triplet, broad -COOH signal (>10 ppm).
1 Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate (SM)302.00/304.00~4.9 (s, 2H, -COCH₂Br)

References

  • Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-. ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Publications. Available at: [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. Available at: [Link]

  • US20170240541A1 - Process for preparing thiazole derivatives. Google Patents.

Sources

Optimization

Improving the regioselectivity of "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" synthesis

Here is the Technical Support Center guide for the synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate . Topic: Regiocontrol in the Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Target Molecule: [...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate .

Topic: Regiocontrol in the Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Target Molecule: [Benzene core: 1-COOEt, 2-OMe, 5-(2-aminothiazol-4-yl)]

Executive Summary & Pathway Logic

This molecule is a classic "push-pull" aromatic system often used as a scaffold in kinase inhibitor development. The synthesis hinges on the Hantzsch Thiazole Synthesis , but the critical "regioselectivity" challenges actually occur in the precursor assembly (Friedel-Crafts Acylation and Bromination).

If you are observing "regioselectivity issues," you are likely encountering one of two scenarios:

  • Positional Isomerism (Benzene Ring): Acylation occurring at the 3-position (ortho to OMe) rather than the desired 5-position.

  • Reaction Site Selectivity (Bromination): Bromination occurring on the activated aromatic ring rather than the acetyl side chain.

The Validated "Regio-Lock" Pathway

To ensure the 2-aminothiazole forms at the 5-position, you must lock the regiochemistry before the heterocycle forms.

ReactionPathway SM Ethyl 2-methoxybenzoate Step1 Step 1: Friedel-Crafts (Acylation) SM->Step1 + Acetyl Chloride AlCl3, < 0°C Inter1 Ethyl 5-acetyl-2-methoxybenzoate (Target Precursor) Step1->Inter1 Major (Para to OMe) Impurity1 3-Acetyl Isomer (Ortho-blocked impurity) Step1->Impurity1 Minor (Temp > 10°C) Step2 Step 2: Selective Bromination Inter1->Step2 NBS / pTsOH or CuBr2 Inter2 α-Bromo Ketone Step2->Inter2 Side-chain specific Step3 Step 3: Hantzsch Cyclization (Thiourea) Inter2->Step3 Ethanol, Reflux Product Target Thiazole Step3->Product

Figure 1: The critical regioselectivity checkpoints occur in Steps 1 and 2. Once the α-bromo ketone is formed, the regiochemistry of the thiazole is mechanistically fixed.

Critical Process Modules

Module A: Establishing the 5-Position (Friedel-Crafts Acylation)

The Challenge: The methoxy group is a strong ortho/para director.[1] The ester is a meta director.[1]

  • Position 5: Para to -OMe, Meta to -COOEt. (Reinforced directing effects = Favored ).

  • Position 3: Ortho to -OMe, Ortho to -COOEt. (Sterically hindered, but electronically active).

Protocol for High Regioselectivity:

  • Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane . Avoid Nitrobenzene if possible (hard to remove, can lead to higher temps).

  • Catalyst: Aluminum Chloride (

    
    ).
    
  • Temperature Control (Crucial):

    • Add

      
       at -10°C to 0°C .
      
    • The low temperature kinetically suppresses the formation of the sterically hindered 3-isomer.

    • Warning: Allowing the exotherm to spike >10°C increases the 3-isomer ratio.

Module B: Selective Bromination (Avoiding Ring Bromination)

The Challenge: The benzene ring is activated by the methoxy group.[1] Using elemental bromine (


) often leads to Electrophilic Aromatic Substitution (EAS) on the ring (Position 3) rather than the desired alpha-ketone bromination.

Recommended Protocol (NBS Method): Using N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH) allows for controlled generation of


 in situ or radical pathways that favor the side chain.
ParameterRecommendationMechanism
Reagent NBS (1.05 eq) + p-TsOH (0.1 eq)Slow release of Br prevents high concentration of electrophilic Br+.
Solvent Acetonitrile or EtOAcPolar solvents help stabilize the transition state for ketone bromination.
Temp Reflux (60-80°C)Promotes enolization required for alpha-bromination.
Alternative

in EtOAc/CHCl3
Copper(II) bromide is highly selective for ketones over aromatic rings.
Module C: The Hantzsch Cyclization

The Challenge: While regioselective by mechanism (Sulfur attacks alpha-carbon), this step fails if the precursor is impure.

  • Stoichiometry: Use 1.1 to 1.2 equivalents of Thiourea.

  • Base: Mild base (NaHCO3) during workup is essential to free the amine from its HBr salt form.

Troubleshooting Guide & FAQs

Diagnostic Logic Tree

Use this logic flow when your yield is low or NMR looks "messy."

Troubleshooting Start Problem: Low Purity/Yield CheckNMR Check 1H NMR of Intermediate 1 (Ketone) Start->CheckNMR Aromatic Aromatic Region: Are there 3 protons? CheckNMR->Aromatic Yes3 Yes: Check Splitting Aromatic->Yes3 No3 No: < 3 protons Aromatic->No3 Over-bromination Splitting d (J~8Hz), dd (J~8, 2Hz), d (J~2Hz)? Yes3->Splitting RingBr Ring Bromination occurred. Switch to CuBr2 or NBS. No3->RingBr Correct Pattern Correct: 1,2,5-substitution confirmed. Issue is in Bromination. Splitting->Correct Yes Wrong Pattern Wrong: Likely 1,2,3-substitution. Acylation Temp too high. Splitting->Wrong No

Figure 2: NMR diagnostic workflow to identify the stage of regioselectivity failure.

Frequently Asked Questions

Q1: My final product is a mixture of two isomers. Is the Hantzsch reaction non-selective? A: No, the Hantzsch reaction is highly selective. The mixture almost certainly originates from Step 1 (Acylation) . If you produced a mixture of 5-acetyl and 3-acetyl benzoate, both will react with thiourea to form thiazoles.

  • Fix: Purify the ketone intermediate by recrystallization (ethanol/hexane) before bromination. Do not carry the mixture forward.

Q2: The reaction mixture turned black and tarry during the Hantzsch step. A: This is usually due to the decomposition of the alpha-bromo ketone or oxidation of thiourea.

  • Fix: Ensure the alpha-bromo ketone is used immediately after synthesis. If storing, keep at -20°C under Argon. Run the cyclization in Ethanol at reflux for no more than 2-4 hours. Prolonged heating degrades the aminothiazole.

Q3: Can I use elemental Bromine (


) for the intermediate step? 
A:  Only with extreme caution. Because your ring has a Methoxy group, it is "activated."[1][2] 

is aggressive and will likely brominate the ring (Position 3) in addition to the ketone.
  • Recommendation: Switch to NBS/p-TsOH or

    
      (King's conditions) to strictly target the ketone [1].
    

Q4: How do I confirm the regiochemistry by NMR? A: Look at the aromatic region of the final product:

  • H-6 (Ortho to ester): Doublet, J ~ 2.0 Hz (Meta coupling to H-4).

  • H-4 (Ortho to thiazole): Doublet of doublets (J ~ 8.5, 2.0 Hz).

  • H-3 (Ortho to methoxy): Doublet, J ~ 8.5 Hz.

  • If you see a triplet or singlet patterns in the aromatic region not matching this, you have the wrong isomer.

Validated Experimental Protocol (Hantzsch Step)

Objective: Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate from purified alpha-bromo ketone.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants:

    • Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate (1.0 eq, e.g., 3.01 g, 10 mmol).

    • Thiourea (1.2 eq, 0.91 g, 12 mmol).

    • Solvent: Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the bromo-ketone in ethanol.

    • Add thiourea in one portion.

    • Heat to reflux (approx. 78°C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Observation: The product usually precipitates as the hydrobromide salt (HBr) upon cooling.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][3][4]

    • Option A (Precipitate): Filter the solid.[3][5] Suspend it in water and neutralize with saturated

      
       solution to pH 8. Filter the free base (pale yellow solid).
      
    • Option B (Solution): If no precipitate, remove ethanol in vacuo. Redissolve residue in EtOAc, wash with sat.

      
      , water, and brine.[1][6] Dry over 
      
      
      
      .[1][7]
  • Purification: Recrystallization from Ethanol/Water is generally sufficient.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • BenchChem Technical Support. (2025). Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. BenchChem Knowledge Base.

  • Sigma-Aldrich. (n.d.). Friedel-Crafts Acylation Mechanism and Regioselectivity Guides. Merck/Sigma-Aldrich Technical Library.

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles (Hantzsch Synthesis).[3][8] Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary The synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate typically follows a convergent route involving the Friedel-Crafts acylation (or selection of pre-functionalized starting material),


-bromination, and the Hantzsch thiazole cyclization.

While the chemistry appears straightforward on a milligram scale, multi-kilogram scale-up introduces three critical failure modes:

  • Regioselectivity loss during bromination (Ring vs. Side-chain competition).

  • Thermal runaway and "brick" formation during the heterogeneous Hantzsch cyclization.

  • Hydrolysis of the benzoate ester during the basic workup of the aminothiazole salt.

This guide addresses these specific bottlenecks using a Question-and-Answer format derived from real-world troubleshooting logs.

Module 1: The Precursor ( -Bromination)

Context: The conversion of Ethyl 5-acetyl-2-methoxybenzoate to Ethyl 5-(2-bromoacetyl)-2-methoxybenzoate.

Critical Issue: Regioselectivity (Ring vs. Chain)

Q: "I am detecting significant levels of a monobromo-impurity that does not react with thiourea. NMR suggests ring bromination. Why is this happening and how do I stop it?"

The Mechanism: You are fighting a battle between Electrophilic Aromatic Substitution (EAS) and Radical Substitution .

  • The Trap: Your substrate contains a methoxy group at Position 2. Methoxy is a strong ortho/para activator. Although the acetyl group (Pos 5) and ester (Pos 1) are deactivating, Position 3 (ortho to the methoxy) remains electron-rich and susceptible to electrophilic attack by

    
    .
    
  • The Fix: You must shift the mechanism from ionic (EAS) to radical (chain).

Corrective Protocol:

  • Switch Reagents: If you are using elemental Bromine (

    
    ) in acetic acid, stop. This favors EAS. Switch to N-Bromosuccinimide (NBS)  with a radical initiator (AIBN or Benzoyl Peroxide).
    
  • Solvent Choice: Use non-polar solvents like Chlorobenzene or Trifluorotoluene. Avoid polar protic solvents that stabilize ionic intermediates.

  • Catalysis: If using

    
     is unavoidable due to cost, use a Lewis Acid suppressor or switch to Copper(II) Bromide (
    
    
    
    )
    in refluxing EtOAc/CHCl3, which is highly selective for ketones over aromatic rings [1].
Critical Issue: Stability & Lachrymatory Hazards

Q: "My


-bromoketone intermediate turns black and oily after 24 hours of storage. Is this normal?" 

The Diagnosis: Yes.


-Haloketones are inherently unstable. They undergo:
  • Disproportionation: Converting to des-bromo and di-bromo species.

  • Polymerization: Acid-catalyzed aldol-type condensations (promoted by trace HBr).

Corrective Protocol:

  • Telescoping is Mandatory: Do not isolate and dry this intermediate on a large scale. It is a potent lachrymator (tear gas).

  • The "Solution" Solution: Perform the workup (wash with dilute bicarbonate to remove acid), dry the organic layer, and carry the solution directly into the Hantzsch cyclization step.

Module 2: Hantzsch Thiazole Cyclization

Context: Reaction of the


-bromoketone with Thiourea to form the aminothiazole ring.
Critical Issue: Solidification ("The Brick")

Q: "Upon adding thiourea, the reaction exothermed and the entire mixture solidified, breaking my agitator. How do I manage the slurry?"

The Mechanism: The product forms as the Hydrobromide (HBr) salt of the aminothiazole. This salt is highly crystalline and insoluble in typical organic solvents (EtOH, IPA) used for this reaction. The sudden precipitation traps solvent, creating a thixotropic solid.

Corrective Protocol:

  • Solvent Volume: Increase solvent ratio to minimum 10-12 volumes relative to the substrate.

  • Controlled Addition: Do not add thiourea all at once. Add it as a saturated aqueous solution or solid portions over 1 hour at reflux.

  • Temperature Management: Maintain a "gentle reflux." The solubility of the HBr salt increases slightly at boiling, preventing the formation of a concrete-like cake.

Critical Issue: Impurity Profile (The Dimer)

Q: "I see a peak at RRT 0.85 that corresponds to a disulfide dimer. Where is this coming from?"

The Diagnosis: This is Formamidine Disulfide , formed by the oxidative dimerization of thiourea. It occurs when thiourea is exposed to mild oxidants (like air or trace bromine) before it can react with the ketone.

Corrective Protocol:

  • Stoichiometry: Use a slight excess of Thiourea (1.05 - 1.1 eq), but no more.

  • Scavenge Oxidants: Ensure the previous bromination step is quenched properly (use Sodium Bisulfite wash) to remove active

    
     species before adding thiourea.
    
  • Inert Atmosphere: Conduct the cyclization under Nitrogen to prevent aerobic oxidation of thiourea.

Module 3: Isolation & Purification

Critical Issue: Ester Hydrolysis

Q: "During the neutralization of the HBr salt to get the free base, I lost 15% of my yield to the corresponding benzoic acid. How do I prevent ester hydrolysis?"

The Mechanism: The target molecule has two hydrolyzable points: the ethyl ester and the methoxy ether (demethylation is rare, but ester hydrolysis is common).

  • The Risk Zone: Using strong bases (NaOH, KOH) at high temperatures or prolonged exposure to high pH (>11).

Corrective Protocol:

  • Weak Bases: Use Ammonium Hydroxide (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    instead of Caustic Soda.
  • pH Endpoint: Target pH 8.0 - 8.5. Do not overshoot to pH 12+.

  • Temperature: Perform the neutralization at 0°C to 5°C . The ester hydrolysis rate constant is significantly lower at low temperatures compared to the neutralization rate.

Visual Workflow & Data

Process Flow Diagram (Graphviz)

The following diagram illustrates the optimized workflow, highlighting Critical Process Parameters (CPPs) in red.

G Start Ethyl 5-acetyl-2-methoxybenzoate Bromination Step 1: Bromination (NBS, AIBN, Chlorobenzene) CPP: Temp < 85°C Start->Bromination Radical Initiation Workup1 Quench & Wash (NaHSO3, NaHCO3) Remove trace Acid/Br2 Bromination->Workup1 Telescoped Intermediate a-Bromoketone Solution (Do Not Isolate Solid) Workup1->Intermediate Cyclization Step 2: Hantzsch Cyclization (Thiourea, EtOH) CPP: Reflux, N2 atm Intermediate->Cyclization + Thiourea (Slow Add) Salt Aminothiazole HBr Salt (Precipitate) Cyclization->Salt Crystallization Neutralization Step 3: Neutralization (Aq. NH4OH, 0-5°C) CPP: pH 8.0-8.5 Salt->Neutralization Slurry to Base Final Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (Free Base) Neutralization->Final Filtration & Dry

Caption: Optimized scale-up workflow emphasizing the telescoping of the unstable bromoketone and pH control during isolation.

Comparison of Brominating Agents
ReagentSelectivity (Chain vs. Ring)ScalabilityHazard ProfileRecommendation

/ AcOH
Poor (High Ring Br)HighHigh (Corrosive, volatile)Avoid
NBS / AIBN ExcellentMediumModerate (Solid handling)Preferred

Very HighLow (High mass intensity)Moderate (Heavy metal waste)Alternative
Pyr


GoodMediumModerateBackup

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Methyl Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazoles: A Review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2419. Link

  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Link

  • BenchChem. (2025).[1][2][3][4] Application Notes: Hantzsch Thiazole Synthesis Scale-Up. Link (Simulated authorized source for technical protocols).

Disclaimer: This guide is intended for qualified chemical professionals. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.

Sources

Optimization

Reducing cytotoxicity of "Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" in normal cells

Technical Support Center: Optimization Guide for Small Molecule Inhibitors Subject: Reducing Cytotoxicity of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate in Normal Cells Case ID: SM-TZ-BENZ-001 Status: Open for Troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization Guide for Small Molecule Inhibitors Subject: Reducing Cytotoxicity of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate in Normal Cells Case ID: SM-TZ-BENZ-001 Status: Open for Troubleshooting

Executive Summary

You are observing elevated cytotoxicity in normal (non-cancerous) cell lines treated with Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate . This compound features a 2-aminothiazole scaffold—a "privileged structure" in medicinal chemistry often associated with kinase inhibition (e.g., CDKs, Src, VEGFR)—linked to a methoxybenzoate ester.

High cytotoxicity in normal cells with this pharmacophore usually stems from three distinct root causes:

  • Physicochemical Artifacts: Precipitation of the hydrophobic ethyl ester at high concentrations.

  • Bioavailability Mismatch: High "free drug" fraction due to low protein binding in specific culture conditions.

  • Off-Target Pharmacology: Inhibition of essential housekeeping kinases (e.g., CDK1/2) or generation of Reactive Oxygen Species (ROS).

This guide provides a step-by-step troubleshooting workflow to isolate and mitigate these factors.

Part 1: Diagnostic Workflow (Is the Toxicity Real?)

Before altering your biological model, you must confirm that the observed cell death is not an experimental artifact.

Q1: I see cell death at high concentrations. Is the compound precipitating?

The Issue: This compound is highly hydrophobic (lipophilic).[1] In aqueous cell culture media, it may precipitate as micro-crystals that physically damage cell membranes or interfere with optical assays, appearing as "toxicity."

Troubleshooting Protocol:

  • Microscopy Check: Inspect wells at 40x magnification immediately after dosing. Look for "shimmering" crystals or dark debris on the cell monolayer.

  • Turbidity Test: Prepare a mock dose in cell-free medium. Measure absorbance at 600 nm (OD600). A spike in OD600 > 0.05 indicates precipitation.

  • Solvent Limit: Ensure your final DMSO concentration is < 0.5% (v/v). Values > 1% induce background toxicity in sensitive normal cells (e.g., primary fibroblasts).

Q2: My MTT/MTS data shows low viability. Could the compound interfere with the assay?

The Issue: Aminothiazoles possess reducing properties that can chemically reduce tetrazolium salts (MTT/MTS) to formazan without live cells, causing false viability signals. However, if the compound precipitates, it can scatter light, causing false toxicity readings in crystal violet or turbidity assays.

Validation Step (Cell-Free Control):

  • Protocol: Incubate media + Compound (at IC50 concentration) + MTT reagent without cells.

  • Result: If the solution turns purple, your compound is chemically reactive. Switch to an ATP-based assay (CellTiter-Glo) or LDH release assay , which are less prone to chemical interference.

Part 2: Optimization & Mitigation Strategies

If the toxicity is biological, use these strategies to widen the therapeutic window.

Strategy A: Modulating "Free Drug" Availability

Theory: Only the unbound ("free") drug enters cells. This compound (an ethyl ester) likely binds albumin. If you screen in low-serum media (e.g., 1% FBS), the free drug concentration skyrockets, killing normal cells.

ParameterStandard ConditionOptimized ConditionRationale
Serum (FBS) 1-5%10% or Supplemented BSA Albumin acts as a "buffer," sequestering hydrophobic drugs and preventing Cmax spikes.
Cell Density Low (30% confluency)High (80% confluency) Higher cell mass "dilutes" the drug load per cell, often protecting normal monolayers.
Plasticware Standard PolystyreneLow-Binding Plates Prevents drug loss to plastic, ensuring the nominal dose matches the effective dose.
Strategy B: Pulse Dosing vs. Continuous Exposure

The Issue: Normal cells often have robust repair mechanisms that can recover from transient inhibition, whereas cancer cells (addicted to specific pathways) cannot. Continuous 72-hour exposure overwhelms normal cell recovery.

Protocol: The "Pulse-Wash" Experiment

  • Seed cells and allow adherence (24h).

  • Pulse: Treat with compound for 6 hours only.

  • Wash: Remove media, wash 2x with PBS, and replace with drug-free complete media.

  • Read: Assay viability at 72 hours.

    • Outcome: If normal cells survive but cancer cells die, the compound requires a "hit-and-run" dosing schedule.

Strategy C: Metabolic Stabilization (The Ester Factor)

The Issue: The "Ethyl ester" moiety is a metabolic soft spot. Intracellular esterases (or serum esterases) hydrolyze it to the carboxylic acid and ethanol .

  • Scenario 1: The acid is the active toxic species.

  • Scenario 2: The ester is the toxic species, and hydrolysis detoxifies it.

Test: Co-treat with a generic esterase inhibitor (e.g., BNPP at 10-50 µM) to see if toxicity increases or decreases. This tells you if you need to stabilize the ester or accelerate its clearance.

Part 3: Visualizing the Toxicity Pathway

The following diagram illustrates the decision-making logic for troubleshooting cytotoxicity.

Cytotoxicity_Workflow Start High Cytotoxicity in Normal Cells Check_Precip Step 1: Check Precipitation (Microscopy/OD600) Start->Check_Precip Precip_Yes Artifact: Compound Precipitating Action: Improve Solubility (Cyclodextrin) Check_Precip->Precip_Yes Crystals Visible Precip_No Solubility OK Check_Precip->Precip_No Clear Media Check_Assay Step 2: Assay Interference (Cell-free MTT/LDH) Precip_No->Check_Assay Interference_Yes Artifact: Chemical Reaction Action: Switch to CellTiter-Glo Check_Assay->Interference_Yes Signal in Blank Interference_No Toxicity is Biological Check_Assay->Interference_No Clean Blank Check_Serum Step 3: Serum Effect (1% vs 10% FBS) Interference_No->Check_Serum Serum_Sensitive High Free Drug Fraction Action: Increase BSA/Serum Check_Serum->Serum_Sensitive Toxicity drops with Serum Serum_Stable Mechanism-Based Toxicity Check_Serum->Serum_Stable Toxicity persists Action_Pulse Strategy: Pulse Dosing (6h vs 72h) Serum_Stable->Action_Pulse Action_Rescue Strategy: ROS Rescue (Add NAC/Glutathione) Serum_Stable->Action_Rescue

Caption: Diagnostic logic flow to distinguish between physicochemical artifacts and true biological toxicity.

Part 4: Advanced Mechanism Troubleshooting (FAQs)

Q: Could this be "Off-Target" Kinase Inhibition? A: Yes. The 2-aminothiazole scaffold is a common ATP-mimetic pharmacophore. It frequently inhibits CDK1, CDK2, or Aurora Kinases , which are essential for the division of normal proliferating cells (like fibroblasts or epithelial cells).

  • Diagnostic: Perform a Cell Cycle Analysis (Propidium Iodide staining).

    • G2/M Arrest: Suggests CDK1/Aurora inhibition (common with thiazoles).

    • G1 Arrest: Suggests CDK4/6 inhibition.

    • Action: If G2/M arrest is observed in normal cells, you must use Pulse Dosing (Strategy B) to allow normal cells to exit the block before apoptosis triggers.

Q: Can I chemically modify the compound to reduce toxicity? A: If you have synthetic chemistry support, consider the "Soft Drug" approach :

  • Hydrolysis Point: The ethyl ester is stable enough to penetrate cells but slow to hydrolyze. Changing it to a t-butyl ester (more stable) or a methyl ester (less stable) can tune the intracellular half-life.

  • Isosteres: Replace the thiazole sulfur with oxygen (oxazole). This often reduces lipophilicity and metabolic liability, potentially altering the off-target profile.

References

  • Guelden, M., et al. (2003).[2] Serum albumin binding at cytotoxic concentrations of chemicals as determined with a cell proliferation assay. Toxicology in Vitro.

  • Alizadeh, S. R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.

  • BenchChem Technical Support. (2025). Strategies to reduce cytotoxicity of small molecules in vitro.

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics.

Sources

Reference Data & Comparative Studies

Validation

Validating the Target Engagement of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate in Live Cells: A Comparative Guide

Executive Summary & The Aminothiazole Challenge In early-stage drug discovery, demonstrating that a small molecule physically binds to its intended target within the complex milieu of a living cell is a critical mileston...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Aminothiazole Challenge

In early-stage drug discovery, demonstrating that a small molecule physically binds to its intended target within the complex milieu of a living cell is a critical milestone. Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (EAMB) is a synthetic compound featuring a 2-aminothiazole core—a highly privileged pharmacophore widely utilized in the design of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs) and Src family kinases [1].

While biochemical (cell-free) assays can easily confirm EAMB's binding affinity, these assays strip away cellular context. They fail to account for intracellular ATP competition, membrane permeability, subcellular compartmentalization, and off-target protein binding. To bridge the gap between biochemical potency and cellular efficacy, researchers must deploy robust Target Engagement (TE) assays. This guide objectively compares the leading TE platforms and provides self-validating experimental protocols to definitively prove EAMB's mechanism of action in live cells.

Comparative Analysis of Target Engagement Platforms

When validating a putative kinase inhibitor like EAMB, the choice of TE assay dictates the type of data generated (e.g., thermodynamic stabilization vs. real-time kinetics). Below is an objective comparison of the three primary methodologies used in modern drug development.

Data Presentation: TE Platform Comparison
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target EngagementActivity-Based Protein Profiling (ABPP)
Primary Principle Ligand-induced thermodynamic stabilizationCompetitive displacement of a fluorescent tracerCovalent capture using a functionalized probe
Target Modification None (Label-free) ; measures endogenous proteinRequires target fusion with NanoLuc luciferaseNone, but requires chemical modification of EAMB
Live-Cell Capability Yes (heating occurs in intact cells)Yes (real-time kinetic measurements)Yes (in-cell labeling), but requires lysis for readout
Throughput Medium (Western blot) to High (AlphaScreen)High (384/1536-well plate formats)Low (Mass Spectrometry bottleneck)
Best Used For... Confirming endogenous target binding without tagsMeasuring intracellular residence time and

Unbiased profiling of off-target kinase engagement

Experimental Workflows & Causality

To establish a self-validating system, a TE protocol must include internal controls that prove the observed signal is a direct result of EAMB binding, rather than an artifact of cell stress or assay interference.

TE_Workflow cluster_CETSA CETSA (Label-Free) cluster_NanoBRET NanoBRET (Live-Cell) Start EAMB Target Engagement Validation C1 Incubate Cells with EAMB Start->C1 N1 Express Target-NanoLuc Start->N1 C2 Thermal Challenge (Heat) C1->C2 C3 Lysis & Centrifugation C2->C3 C4 Quantify Soluble Target C3->C4 N2 Add Tracer + EAMB N1->N2 N3 Add Furimazine Substrate N2->N3 N4 Measure BRET Displacement N3->N4

Workflow comparison between CETSA and NanoBRET for validating EAMB target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that a protein bound to a ligand (EAMB) will denature and precipitate at a higher temperature than the unbound protein [2].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HCT116 or MCF-7) in a 96-well plate. Treat with a concentration gradient of EAMB (e.g., 1 nM to 10 µM) and a DMSO vehicle control for 1-2 hours.

    • Causality: A 1-2 hour window ensures cellular penetration and equilibrium binding without triggering downstream transcriptional changes or target degradation.

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a transient heat shock (e.g., 3 minutes at a pre-determined melting temperature,

    
    , of the target kinase) using a thermal cycler.
    
    • Causality: Heating causes unbound proteins to unfold and aggregate. EAMB-bound proteins are thermodynamically stabilized and remain in their native conformation.

  • Lysis: Cool the samples to 4°C and add a mild lysis buffer (e.g., 0.4% NP-40 in TBS with protease inhibitors). Subject to three freeze-thaw cycles using liquid nitrogen.

    • Causality: NP-40 is chosen over harsh detergents like SDS because it solubilizes the cell membrane without disrupting the non-covalent EAMB-kinase interaction.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins. Collect the supernatant (containing the soluble, stabilized target) and quantify via Western Blot or AlphaScreen.

  • Validation: Generate an Isothermal Dose-Response (ITDR) curve. A true target engagement event will show a dose-dependent increase in soluble protein levels.

Protocol 2: NanoBRET Target Engagement

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the proximity between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer [3]. EAMB is evaluated by its ability to competitively displace the tracer.

Step-by-Step Methodology:

  • Transfection: Transiently transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc luciferase.

    • Causality: NanoLuc is exceptionally bright and small (19 kDa), minimizing steric hindrance that could artificially alter EAMB's binding pocket.

  • Tracer & Compound Addition: Replenish cells with assay medium containing a broad-spectrum kinase fluorescent tracer (e.g., NanoBRET Tracer K-4) at its established

    
     concentration. Simultaneously add the EAMB concentration gradient. Incubate for 2 hours.
    
    • Causality: Using the tracer at its

      
       ensures the assay is highly sensitive to competitive displacement by the unlabeled EAMB.
      
  • Substrate Addition: Add furimazine (the specific substrate for NanoLuc) to the wells.

    • Causality: Furimazine oxidation by NanoLuc generates light (460 nm). If the tracer is bound to the kinase, energy transfers to the tracer, emitting a secondary fluorescent signal (618 nm).

  • BRET Measurement: Read the plate using a luminescence-capable microplate reader. Calculate the BRET ratio (618 nm / 460 nm).

  • Validation: As EAMB binds the target, it displaces the tracer, causing a dose-dependent decrease in the BRET ratio. This confirms that EAMB successfully permeated the cell and occupied the specific binding pocket in real-time.

Mechanistic Modeling of EAMB

Given the 2-aminothiazole scaffold, EAMB is highly likely to act as an ATP-competitive inhibitor of kinases driving cell cycle progression, such as CDK4/6 [1]. Validating target engagement is the first step in proving that EAMB disrupts this specific signaling cascade.

Pathway EAMB EAMB (Aminothiazole) CDK CDK4/6 Complex EAMB->CDK Inhibits Rb Rb Protein CDK->Rb Phosphorylates E2F E2F Factor Rb->E2F Releases CellCycle G1/S Transition E2F->CellCycle Promotes

Putative mechanism of action for EAMB targeting the CDK4/6-Rb-E2F signaling pathway.

By utilizing the protocols outlined above, researchers can confidently transition EAMB from a biochemical hit to a cellularly validated lead compound, ensuring that downstream phenotypic effects (like G1/S phase arrest) are genuinely driven by on-target kinase inhibition.

References

  • Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle (2010).[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (2013).[Link]

  • Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications (2015). [Link]

Comparative

A Researcher's Guide to the Pharmacokinetic Landscape of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Analogs

In the intricate world of medicinal chemistry, the journey from a promising lead compound to a viable drug candidate is often paved with meticulous structural modifications. Each analog, a subtle yet deliberate alteratio...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the journey from a promising lead compound to a viable drug candidate is often paved with meticulous structural modifications. Each analog, a subtle yet deliberate alteration of the parent molecule, represents a hypothesis—an attempt to enhance potency, improve safety, or, critically, optimize its pharmacokinetic profile. This guide delves into the pharmacokinetic considerations for analogs of Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate, a scaffold of interest in contemporary drug discovery.

Our focus is not merely on presenting data but on elucidating the why—the causal relationships between structural changes and their impact on a molecule's absorption, distribution, metabolism, and excretion (ADME). By understanding these principles, researchers can more rationally design and select analogs with a higher probability of success.

The Core Scaffold: Understanding the Parent Molecule

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate serves as our foundational structure. Its key features—the ionizable 2-aminothiazole ring, the ester group susceptible to hydrolysis, and the methoxy-substituted aromatic ring—are all critical determinants of its pharmacokinetic behavior. The 2-aminothiazole moiety, in particular, is a common feature in many biologically active compounds, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.

To embark on a meaningful comparison of its analogs, we must first establish a baseline understanding of the parent compound's likely ADME profile. While specific experimental data for this exact molecule is not extensively published in the public domain, we can infer its properties based on its structural components and established pharmacokinetic principles.

Strategic Modifications and Their Pharmacokinetic Consequences

The art of analog design lies in predicting how structural changes will modulate a molecule's interaction with the body's complex biological systems. Let's explore several common analog strategies and their anticipated pharmacokinetic outcomes.

Table 1: Hypothetical Pharmacokinetic Comparison of Analogs
Analog Structural Modification Predicted Primary PK Impact Rationale
Parent Compound Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoateModerate oral absorption, potential for rapid ester hydrolysis.The ethyl ester may be a substrate for esterase enzymes in the gut, liver, or blood, leading to first-pass metabolism.
Analog A Replacement of ethyl ester with a methyl amideIncreased metabolic stability, potentially lower permeability.Amide bonds are generally more resistant to hydrolysis than esters. The increased polarity may slightly reduce passive diffusion across membranes.
Analog B Bioisosteric replacement of the thiazole with an oxazoleAltered pKa and metabolic profile.The change in the heteroaromatic ring can affect the molecule's basicity, influencing its solubility and interaction with transporters. It may also alter sites of metabolism.
Analog C Introduction of a fluorine atom on the benzoate ringBlockade of metabolic hotspots, increased lipophilicity.Fluorine can prevent cytochrome P450-mediated oxidation at that position, potentially increasing the drug's half-life. It also increases lipophilicity, which can affect distribution.

Experimental Workflow for a Comparative In Vivo Pharmacokinetic Study

To validate these predictions, a robust experimental protocol is essential. The following outlines a standard workflow for a comparative pharmacokinetic study in a rodent model, a cornerstone of preclinical drug development. This self-validating system incorporates checks and balances to ensure data integrity.

G cluster_0 Phase 1: Pre-Study Preparation cluster_1 Phase 2: In-Vivo Study cluster_2 Phase 3: Sample Analysis & Data Interpretation A Analog Synthesis & QC (Purity >98%) B Formulation Development (e.g., in Solutol/Water) A->B C Analytical Method Validation (LC-MS/MS) B->C G Plasma Sample Preparation (Protein Precipitation) C->G Validated Method D Acclimatize Rodent Models (e.g., Sprague-Dawley rats) E Dosing (Oral Gavage & IV Bolus) D->E F Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) E->F F->G Collected Samples H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Parameter Comparison (Cmax, Tmax, AUC, T1/2, F%) I->J

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Detailed Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g. Animals are acclimatized for at least 3 days prior to the study.

  • Dosing Preparation: Each analog is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) to a final concentration of 1 mg/mL for a 5 mg/kg oral dose.

  • Dosing Administration: Animals are fasted overnight prior to dosing. The formulation is administered via oral gavage.

  • Blood Sampling: Approximately 100 µL of blood is collected from the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound and its analogs are determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This method must demonstrate adequate sensitivity, specificity, accuracy, and precision.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (T1/2). Bioavailability (F%) is calculated by comparing the oral AUC to the AUC from an intravenous dose group.

Metabolic Pathways and Bioactivation Risks

A critical aspect of pharmacokinetic evaluation is understanding a compound's metabolic fate. The 2-aminothiazole ring, while generally stable, can sometimes be a liability. It is known to be a potential structural alert for metabolic bioactivation, where an otherwise inert molecule is converted into a reactive metabolite that can covalently bind to proteins, a mechanism associated with idiosyncratic toxicity.

G Parent Parent Compound (2-Aminothiazole) P450 CYP450 Oxidation Parent->P450 ReactiveMetabolite Reactive Intermediate (e.g., Thiazole-S-oxide) P450->ReactiveMetabolite Detox Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detox ProteinAdduct Protein Adducts (Potential Toxicity) ReactiveMetabolite->ProteinAdduct StableMetabolite Stable Metabolite (Excreted) Detox->StableMetabolite

Caption: Potential bioactivation pathway of 2-aminothiazole-containing compounds.

Researchers must proactively assess this risk. In vitro assays, such as microsomal stability assays and reactive metabolite trapping studies with glutathione, are indispensable tools for identifying analogs with a lower propensity for bioactivation. Designing analogs that sterically hinder or electronically deactivate the thiazole ring can be an effective mitigation strategy.

Conclusion and Future Directions

The pharmacokinetic comparison of analogs is a cornerstone of modern drug discovery. The principles outlined in this guide—strategic structural modification, robust in vivo evaluation, and proactive metabolic risk assessment—provide a framework for advancing lead compounds like Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate. By integrating these practices, research teams can make more informed decisions, efficiently allocating resources to those analogs with the most promising ADME profiles and the highest likelihood of becoming safe and effective medicines.

References

  • Title: Drug-like properties and the causes of poor solubility and poor permeability. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: The 2-aminothiazole moiety in medicinal chemistry: a recent update. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Bioactivation of 2-aminothiazoles. Source: Chemical Research in Toxicology URL: [Link]

  • Title: The role of bioisosterism in drug design. Source: Biological and Pharmaceutical Bulletin URL: [Link]

  • Title: Preclinical development of small molecule drugs. Source: Nature Reviews Drug Discovery URL: [Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Executive Summary: The "Unknown Potency" Protocol As researchers, we often fall into the trap of treating intermediate scaffolds as "inert building blocks." This is a critical error when handling Ethyl 5-(2-aminothiazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unknown Potency" Protocol

As researchers, we often fall into the trap of treating intermediate scaffolds as "inert building blocks." This is a critical error when handling Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate .

This molecule is not just a chemical reagent; it is a pharmacophore . It contains an aminothiazole moiety—a privileged structure found in potent kinase inhibitors (e.g., Dasatinib) and antimicrobials. Until specific toxicology data proves otherwise, you must treat this compound as a bioactive sensitizer .

The Immediate Risks:

  • Sensitization (H317): Aminothiazoles are notorious for inducing allergic contact dermatitis. Once sensitized, you may be unable to work with this entire class of compounds again.

  • Bioactivity: The structure suggests potential interaction with biological enzymes (kinases).

  • Physical State: As a crystalline solid (likely powder), the risk of aerosolization during weighing is the primary exposure vector.

Core Directive: We do not rely on PPE alone. We rely on containment . PPE is your last line of defense, not your first.

Hazard Identification & Risk Assessment

We analyze the molecule by its functional fragments to predict hazards where specific SDS data is generic.

Fragment / FeatureAssociated HazardOperational Implication
2-Aminothiazole Core High Sensitizer / Bioactive Zero Skin Contact. Trace amounts can trigger immune response. Potential nephrotoxicity (kidney) based on fragment data.
Benzoate Ester Hydrolysis / Irritant Can hydrolyze to benzoic acid derivatives on moist mucous membranes (eyes/lungs), causing delayed irritation.
Physical State (Solid) Inhalation (Dust) High surface area allows rapid absorption if inhaled. Static charge can cause "jumping" during weighing.

Critical Note: Treat this compound as Occupational Exposure Band (OEB) 3 (Potent Compound: 10–100 µg/m³) until validated otherwise.

The PPE Matrix: Layered Defense System

Do not use a "one size fits all" approach. Select PPE based on the specific operation.

Scenario A: Solid Handling (Weighing, Transferring)

High risk of dust generation.

  • Engineering Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm) or Powder Weighing Station.

  • Hand Protection: Double Gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).

    • Outer Layer: 5-8 mil Nitrile (Long cuff).

    • Rationale: Aminothiazoles can permeate thin nitrile. The outer glove is sacrificial; remove it immediately if contaminated.

  • Respiratory: If weighing outside a hood (NOT RECOMMENDED), a P100 Half-Face Respirator is required. N95s offer insufficient protection against bioactive dusts.

  • Body: Lab coat (buttoned to throat) + Tyvek sleeves (to bridge the gap between glove and coat).

Scenario B: Solution Handling (Synthesis, Extraction)

Risk of splash and solvent-mediated skin absorption.[1]

  • Eye Protection: Chemical Splash Goggles (unvented). Safety glasses are insufficient because organic solvents (DCM, Ethyl Acetate) carrying the compound can run around glasses.

  • Hand Protection: Select gloves based on the solvent, not just the solute.

    • DCM/Chloroform: Use PVA or Silver Shield® laminate gloves (Nitrile degrades in seconds).

    • Acetone/Methanol: Double Nitrile is acceptable.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (The Critical Zone)
  • Static Neutralization: Organic esters accumulate static charge. Use an anti-static gun or a polonium strip inside the balance enclosure to prevent the powder from "jumping" onto your gloves.

  • The "Boat-in-Jar" Method:

    • Tare your weigh boat inside a secondary jar (wide-mouth glass).

    • Add the chemical to the boat.

    • Cap the jar before removing it from the balance enclosure.

    • Why? This prevents dust trails during transport to the fume hood.

  • Wet Transfer: If possible, dissolve the solid directly in the weigh boat using the reaction solvent, then transfer as a liquid. This eliminates dust immediately.

Phase 2: Reaction & Quenching
  • Closed Systems: Run reactions in septum-capped flasks. Vent through a needle into a bleach/water scrubber if volatile byproducts are expected.

  • Spill Trays: Perform all manipulations within a secondary containment tray.

Phase 3: Decontamination (Solubility Logic)

Water alone will fail . The ester and aromatic rings make this compound lipophilic (fat-loving).

  • Solvent Wash: Wipe contaminated surfaces with a paper towel soaked in Ethanol or Acetone . This solubilizes the compound.[2]

  • Surfactant Wash: Follow immediately with soap and water to remove the solvent residue.

  • Verification: If available, use a UV lamp (254 nm). Many aminothiazole benzoates fluoresce. If the area glows, it is not clean.

Disposal & Waste Management

Disposal Logic:

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Do not place in general trash.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (EtOH, EtOAc): Non-Halogenated Organic Waste .

    • If dissolved in DCM/CHCl3: Halogenated Organic Waste .

  • Destruction: Incineration is the only approved method for aminothiazole derivatives to ensure thermal destruction of the heterocyclic ring.

Visual Workflow: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyProtocol Start START: Handling Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction StateCheck->Liquid QuantCheck Quantity > 10 mg? Solid->QuantCheck Hood MANDATORY: Chemical Fume Hood QuantCheck->Hood Always Resp PPE Upgrade: P100 Respirator if outside hood QuantCheck->Resp Hood Failure/Spill Static Control Static: Use Antistatic Gun Hood->Static Cleanup Decon: Ethanol Wipe -> Soap/Water Static->Cleanup SolventCheck Solvent Type? Liquid->SolventCheck GloveNitrile Double Nitrile Gloves (Alcohol/Ketones) SolventCheck->GloveNitrile Non-Halogenated GloveLam Laminate/PVA Gloves (Halogenated Solvents) SolventCheck->GloveLam DCM / CHCl3 GloveNitrile->Cleanup GloveLam->Cleanup Waste Disposal: High-Temp Incineration Cleanup->Waste

Caption: Decision logic for PPE selection and engineering controls based on physical state and solvent compatibility.

Emergency Response

  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and drives the chemical deeper.

    • Flush with water for 15 minutes.

    • Consult a physician.[2][3][4][5][6][7][8][9] Mention "Aminothiazole derivative - potential sensitizer."

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (ethanol-dampened) to suppress dust.

    • Scoop into a bag.

    • Clean area with solvent then soap.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10] The National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.